molecular formula C36H60N4O5S B1163268 Carbaprostacyclin-biotin

Carbaprostacyclin-biotin

Cat. No.: B1163268
M. Wt: 661
InChI Key: BUWVEEWXRZYESR-DYCKKSOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbaprostacyclin is a structural analog of prostacyclin (PGI2) with about 1/10 the receptor binding affinity of prostacyclin. Carbaprostacyclin is a relatively indiscriminant ligand for prostaglandin receptors, binding to all the recombinant human PG receptors, except the TP receptor, with an affinity which is a significant fraction of the natural ligand. Carbaprostacyclin-biotin is therefore a useful affinity ligand for the binding and purification of a number of different receptors subtypes.

Properties

Molecular Formula

C36H60N4O5S

Molecular Weight

661

InChI

InChI=1S/C36H60N4O5S/c1-2-3-5-13-27(41)17-18-28-29-22-25(21-26(29)23-31(28)42)12-6-8-15-33(43)37-19-10-4-11-20-38-34(44)16-9-7-14-32-35-30(24-46-32)39-36(45)40-35/h12,17-18,26-32,35,41-42H,2-11,13-16,19-24H2,1H3,(H,37,43)(H,38,44)(H2,39,40,45)/b18-17

InChI Key

BUWVEEWXRZYESR-DYCKKSOUSA-N

SMILES

CCCCC[C@H](O)/C=C/[C@H]1[C@H](O)C[C@@H]2C/C(=CCCCC(=O)NCCCCCNC(=O)CCCC[C@H]3SC[C@@H]4NC(=O)N[C@H]34)/C[C@H]12

Synonyms

Carbacyclin-biotin; cPGI-biotin

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Structural Pharmacology of Carbaprostacyclin-Biotin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbaprostacyclin-biotin is a specialized chemical probe designed to overcome the inherent instability of natural prostacyclin (PGI2) while retaining affinity for the IP receptor. This guide details the structural rationale, synthetic pathways, and validation protocols for generating this conjugate. Unlike PGI2, which has a half-life of


 minutes at physiological pH, carbaprostacyclin (carbacyclin) replaces the labile enol ether oxygen with a methylene group, conferring metabolic stability. This stability, coupled with a biotin affinity tag, enables the isolation and proteomic characterization of prostacyclin receptors and associated signaling complexes.

Part 1: Structural Pharmacology & Design Logic

The Stability Problem: PGI2 vs. Carbacyclin

Natural Prostacyclin (PGI2) contains a cyclic enol ether functionality. Under physiological conditions, this moiety undergoes rapid acid-catalyzed hydrolysis to form 6-keto-PGF1


, which is biologically inactive regarding vasodilation and platelet inhibition.[1]

The Solution: Carbaprostacyclin (9(O)-methano-Δ6(9a)-PGI1) is an isostere where the ether oxygen at the 6,9-position is replaced by a carbon atom. This substitution removes the lone pair of electrons responsible for the hydrolytic susceptibility of the enol ether, rendering the molecule chemically stable while maintaining the "L-shape" conformation required for the IP receptor binding pocket.

The Biotin Conjugate Design

Direct attachment of biotin to the carbacyclin core can sterically hinder receptor binding. Therefore, a "Linker Strategy" is strictly required.

  • Core: Carbacyclin (Ligand).[2][3][4][5]

  • Linker: 6-Aminocaproic acid (LC) or PEG spacer (reduces steric clash).

  • Tag: Biotin (High-affinity anchor for Streptavidin).

Structural Visualization (DOT Diagram)

The following diagram illustrates the chemical topology of the conjugate.

CarbacyclinStructure cluster_legend Functional Domains Core Carbacyclin Core (Bicyclic Cyclopentane) Modification C1 Carboxyl Group (Amide Bond Formation) Core->Modification Tail Region Linker Spacer Arm (e.g., Aminocaproyl / PEG) Modification->Linker Conjugation Tag Biotin Moiety (Ureido Ring System) Linker->Tag Terminus

Figure 1: Modular breakdown of the Carbaprostacyclin-Biotin conjugate showing the stable core, the conjugation site (C1), the spacer arm, and the affinity tag.[6]

Part 2: Retrosynthetic Analysis (The Core)

While most laboratories will source the carbacyclin precursor commercially, understanding its origin is vital for troubleshooting impurities (e.g., stereoisomers). The synthesis relies heavily on the Corey Lactone intermediate, a hallmark of prostaglandin chemistry.[7]

  • Core Construction: The bicyclic core is derived from the Corey Lactone via a Wittig reaction to install the

    
    -side chain.
    
  • The "Carba" Modification: The critical step distinguishing carbacyclin from PGI2 is the construction of the bicyclo[3.3.0]octane ring system. This is often achieved via an intramolecular insertion or radical cyclization rather than the iodolactonization used for PGI2.

  • Stereochemistry: The double bond geometry (E/Z) at the exocyclic position is critical. The 6a-carba-PGI2 isomer is the biologically active form.

Part 3: Detailed Synthesis Protocol (Conjugation)

This protocol describes the conjugation of Carbacyclin (free acid) with Biotin-LC-Hydrazide or Biotin-PEG-Amine.

Reagents & Equipment
  • Ligand: Carbaprostacyclin (Free Acid) - 5 mg.

  • Tag: Biotin-LC-Hydrazide (or Biotin-PEG4-Amine).

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Purification: Semi-preparative HPLC (C18 Column).

Causality-Driven Protocol
StepActionMechanistic Rationale (Causality)
1 Dissolve 5 mg Carbacyclin in 200 µL dry DMF.DMF solvates the hydrophobic prostacyclin core while maintaining aprotic conditions to prevent hydrolysis of the activated ester.
2 Add 1.2 eq of EDC and 1.2 eq of NHS. Stir for 30 min at RT.[8]Activation: EDC activates the C1-carboxyl group to an unstable O-acylisourea. NHS displaces this to form a semi-stable NHS-ester, preventing N-acylurea byproduct formation.
3 Add 1.1 eq of Biotin-LC-Hydrazide/Amine.Nucleophilic Attack: The primary amine/hydrazide on the biotin linker attacks the carbonyl carbon of the NHS-ester.
4 Add 2.0 eq of Diisopropylethylamine (DIPEA).Base Catalysis: DIPEA acts as a proton scavenger, ensuring the amine remains unprotonated (nucleophilic) to drive the amide bond formation.
5 React for 4-12 hours at 4°C in the dark.Low temperature minimizes side reactions (e.g., racemization). Darkness protects the light-sensitive double bonds in the lipid tail.
6 Quench with 10% water/methanol.Hydrolyzes remaining unreacted NHS-esters to prevent non-specific binding during purification.
Synthetic Workflow Diagram

SynthesisFlow Start Carbacyclin (Free Acid) Activation Activation: Add EDC / NHS (Form NHS-Ester) Start->Activation DMF Solvent Coupling Coupling: Add Biotin-Linker-Amine + DIPEA Activation->Coupling Nucleophilic Attack Reaction Incubation: 4-12h @ 4°C Coupling->Reaction Purification Purification: RP-HPLC (C18) Collect Fractions Reaction->Purification Final Carbaprostacyclin-Biotin (Lyophilized Powder) Purification->Final

Figure 2: Step-by-step chemical conjugation workflow for synthesizing the probe.

Part 4: Validation & Quality Control

Trustworthiness in chemical biology requires rigorous validation. Do not proceed to biological assays until these criteria are met.

Analytical Validation
  • Mass Spectrometry (LC-MS/ESI):

    • Look for the molecular ion peak

      
      .
      
    • Check: Carbacyclin (~350 Da) + Linker/Biotin (~300-500 Da). Expected mass varies by linker length.

    • Failure Mode: If mass is +22 or +39, you have Sodium/Potassium adducts.

  • H-NMR Spectroscopy:

    • Diagnostic Region 1:

      
       5.0–5.6 ppm (Alkene protons of the carbacyclin core).
      
    • Diagnostic Region 2:

      
       4.3 and 4.5 ppm (Biotin ureido ring protons).
      
    • Integration: The ratio of alkene protons to biotin protons must be 1:1.

Functional Validation (IP Receptor Binding)

Before using the probe for "discovery" (e.g., pulling down unknown complexes), validate it against a known control.

  • Assay: Competition Binding Assay.

  • System: HEK293 cells overexpressing human IP receptor.

  • Method: Displace radiolabeled

    
    -Iloprost with your synthesized Carbaprostacyclin-Biotin.
    
  • Criteria: The

    
     should be within 1-log of the native carbacyclin (typically 10-100 nM range). If affinity is lost (
    
    
    
    ), the biotin linker is sterically interfering with the binding pocket.

Part 5: Applications in Drug Discovery

The synthesized Carbaprostacyclin-Biotin is a versatile tool for:

  • Receptor Solubilization & Purification:

    • Because carbacyclin is stable, it can be used to stabilize the IP receptor during detergent extraction, unlike PGI2 which would degrade.

  • Target Identification (Proteomics):

    • Use the probe to "fish" for IP receptors in complex tissues (e.g., pulmonary artery smooth muscle).

    • Elute complexes with excess free biotin or low pH, followed by Mass Spec sequencing to identify G-protein coupling partners.

  • PPAR Interaction:

    • Carbacyclin is also a ligand for PPAR

      
       (Peroxisome Proliferator-Activated Receptor). This probe can be used to study nuclear translocation and chromatin binding of PPARs.
      

References

  • Whittle, B. J., et al. (1980). "Carbacyclin, a chemically stable prostacyclin analogue."[3][4][5] Prostaglandins, 19(4), 605-627.

  • Corey, E. J., et al. (1969). "Total synthesis of prostaglandins." Journal of the American Chemical Society. (Foundational chemistry for the Corey Lactone route described in Part 2).

  • Stitham, J., et al. (2007).[9] "Human prostacyclin receptor structure and function from naturally-occurring and synthetic mutations."[9] Prostaglandins & Other Lipid Mediators.[10][11] (Context for IP receptor binding sites).

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Authoritative source for the EDC/NHS coupling protocols described in Part 3).

  • Falcetti, E. (2006).[2] "Prostacyclin receptor signalling and cell proliferation: Role in pulmonary hypertension."[2] UCL Discovery. (Demonstrates application of carbacyclin analogs in receptor characterization).

Sources

Technical Guide: Mechanism of Action and Application of Carbaprostacyclin-biotin on IP Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Prostacyclin (PGI


) is a potent vasodilator and inhibitor of platelet aggregation, yet its utility as a research tool is severely limited by its chemical instability. PGI

undergoes rapid non-enzymatic hydrolysis to 6-keto-PGF

with a half-life of roughly 3 minutes at physiological pH.[1]

Carbaprostacyclin-biotin resolves this volatility.[1] By replacing the ether oxygen of the PGI


 enol ether functionality with a methylene group, the molecule achieves chemical stability exceeding one year while retaining significant affinity for the IP receptor. The biotinylation at the carboxyl terminus (via a spacer) transforms this stable agonist into a versatile affinity probe, enabling the isolation, visualization, and mapping of IP receptors without the rapid degradation inherent to the native ligand.

Molecular Pharmacology & Mechanism of Action

The Ligand-Receptor Interface

Carbaprostacyclin acts as a structural analog of PGI


.[2][3] While it exhibits approximately 1/10th the receptor binding affinity  of native PGI

, this reduction is a calculated trade-off for stability.[1] Upon introduction to the biological system, Carbaprostacyclin-biotin functions as an agonist at the IP Receptor (Prostacyclin Receptor) , a Class A Rhodopsin-like GPCR.[1]
Signal Transduction Cascade (Gs-Coupling)

The primary mechanism of action involves the canonical Gs-protein signaling pathway.

  • Binding: The carbaprostacyclin moiety binds to the transmembrane orthosteric site of the IP receptor.

  • Coupling: This induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the G

    
    s subunit.
    
  • Effect: The activated G

    
    s-GTP complex dissociates and activates Adenylyl Cyclase (AC) .[1]
    
  • Output: AC catalyzes the conversion of ATP to cyclic AMP (cAMP) . Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets (e.g., Myosin Light Chain Kinase inhibition in smooth muscle, resulting in vasodilation).

Visualization of Signaling Pathway

The following diagram illustrates the molecular cascade initiated by Carbaprostacyclin-biotin.

IP_Receptor_Signaling Ligand Carbaprostacyclin-Biotin Receptor IP Receptor (GPCR) Ligand->Receptor Binding (Kd ~ nM) Gs Gs Protein (Activation) Receptor->Gs GTP Exchange AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Vasodilation / Anti-Platelet Effect PKA->Response Phosphorylation

Figure 1: The canonical Gs-coupled signaling cascade activated by Carbaprostacyclin binding to the IP receptor.[1][4][5]

Technical Specifications & Comparative Data

To design effective experiments, one must understand the physical differences between the probe and the native ligand.

FeatureNative Prostacyclin (PGI

)
Carbaprostacyclin-biotinImpact on Research
Chemical Stability Unstable (

~3 mins at pH 7.[1]4)
Stable (> 1 year at -20°C)Allows long incubation times for equilibrium binding.[1]
Receptor Affinity High (

~ 1-10 nM)
Moderate (~1/10th of PGI

)
Requires slightly higher concentration for saturation.[1]
Selectivity IP Receptor (Primary)IP Receptor (Primary), some EP interactionUse specific antagonists (e.g., RO1138452) to verify IP specificity if EP receptors are abundant.[1]
Solubility Aqueous (Basic pH > 10)Organic Solvents (Ethanol, DMSO)Critical: Stock must be prepared in organic solvent, then diluted <1% in buffer.[1]

Experimental Application: Receptor Localization Workflow

The biotin moiety allows this molecule to serve as a "handle" for streptavidin-conjugated detection systems (Fluorophores, HRP, or Nanogold).[1]

The "Sandwich" Detection Logic

Direct conjugation of large fluorophores to small lipid ligands often destroys binding affinity. Biotinylation via a spacer arm minimizes steric hindrance, allowing the small ligand to bind the receptor first, followed by the binding of the large detection complex.

Detection_Workflow Step1 Step 1: Ligand Binding Carbaprostacyclin-biotin binds IP Receptor Step2 Step 2: Wash Remove unbound ligand to reduce background Step1->Step2  Equilibrium reached   Step3 Step 3: Detection Add Streptavidin-Phycoerythrin (SA-PE) Step2->Step3  High affinity interaction   Step4 Step 4: Analysis Flow Cytometry or Fluorescence Microscopy Step3->Step4  Excitation/Emission  

Figure 2: The sequential affinity labeling workflow utilizing the biotin-streptavidin interaction.

Protocol: IP Receptor Localization in Endothelial Cells

Context: This protocol is designed for the visualization of surface IP receptors on Human Umbilical Vein Endothelial Cells (HUVECs). Safety: Carbaprostacyclin is a potent bioactive lipid.[1] Handle with gloves and in a fume hood during stock preparation.

Reagents Required[7][8]
  • Ligand: Carbaprostacyclin-biotin (Stock: 10 mg/mL in Ethanol or DMSO).[1]

  • Buffer: PBS + 0.1% BSA (BSA prevents non-specific lipid sticking).[1]

  • Detection: Streptavidin-Alexa Fluor 488.[1]

  • Block: 1% BSA in PBS.

Step-by-Step Methodology
  • Stock Preparation (Critical Step):

    • Evaporate the methyl acetate (if supplied in liquid) using a nitrogen stream.[6]

    • Resuspend in anhydrous DMSO to create a 10 mM stock .

    • Why: Aqueous stability is lower than organic stability.[1] Keep the stock anhydrous.

  • Cell Preparation:

    • Seed HUVECs on glass coverslips.[1] Grow to 70% confluence.

    • Wash cells 2x with ice-cold PBS.[1]

    • Why: Ice-cold temperature prevents receptor internalization (endocytosis) during the labeling phase.[1]

  • Ligand Incubation:

    • Dilute the Carbaprostacyclin-biotin stock into PBS + 0.1% BSA to a final concentration of 1 µM .

    • Note: Ensure final DMSO concentration is < 0.1% to avoid cytotoxicity.[1]

    • Incubate cells with the ligand solution for 60 minutes at 4°C .

    • Control: Incubate a separate set of cells with 10 µM non-biotinylated Carbaprostacyclin (competitor) to define non-specific binding.

  • Washing:

    • Gently wash cells 3x with ice-cold PBS + 0.1% BSA.[1]

    • Why: BSA acts as a "sink" to absorb loosely bound lipid ligand.[1]

  • Detection:

    • Add Streptavidin-Alexa Fluor 488 (1:500 dilution in PBS/BSA).[1]

    • Incubate for 30 minutes at 4°C in the dark.

  • Fixation (Optional but Recommended):

    • Wash 3x with PBS.[1]

    • Fix with 4% Paraformaldehyde for 10 minutes at Room Temperature.[1]

    • Why: Fixation after labeling avoids damaging the receptor binding site before the ligand has attached.

  • Imaging:

    • Mount and image using confocal microscopy (Ex 488 nm).[1]

Troubleshooting & Validation

Issue: High Background Signal

  • Cause: Lipid ligands are hydrophobic and stick to plastic and cell membranes non-specifically.

  • Solution: Increase BSA concentration in the wash buffer to 1%. Ensure the washing steps are thorough.[7][6] Use glass-coated plates if possible.[1]

Issue: Loss of Signal

  • Cause: Receptor internalization or ligand degradation.[1]

  • Solution: Ensure all binding steps are performed at 4°C to stop membrane trafficking.[1] Confirm the stock solution was stored at -20°C and not subjected to repeated freeze-thaw cycles.

Issue: Solvent Toxicity

  • Cause: DMSO concentration > 1%.[1]

  • Solution: Perform serial dilutions so the final assay buffer contains < 0.1% organic solvent.

References

  • Whittle, B.J., et al. (1980).[1] "Carbacyclin—a potent stable prostacyclin analogue for the inhibition of platelet aggregation."[7] Prostaglandins, 19(4), 605-627.[1][7] [Link]

  • Wise, H., & Jones, R.L. (1996).[1] "Prostacyclin and its stable analogues: The IP receptor."[8][9] Trends in Pharmacological Sciences. [Link][1]

  • Smyth, E.M., et al. (2009).[1] "International Union of Pharmacology. LXXXIV: Update on the Classification and Nomenclature of the Prostanoid Receptors." Pharmacological Reviews. [Link][1]

Sources

Technical Assessment: In Vitro and In Vivo Stability of Carbaprostacyclin-biotin

[1]

Executive Summary

Carbaprostacyclin-biotin represents a strategic fusion of the chemically stable prostacyclin analog, carbacyclin (carbaprostacyclin), with a biotin affinity tag. Unlike native Prostacyclin (PGI₂), which suffers from rapid chemical hydrolysis (t₁/₂ < 3 mins at physiological pH), carbaprostacyclin replaces the labile enol ether oxygen with a methylene group, conferring exceptional chemical stability.

This guide provides a technical analysis of the conjugate's stability profile, distinguishing between intrinsic chemical stability (shelf-life, buffer compatibility) and biological stability (metabolic clearance, biotinidase susceptibility). It serves as a roadmap for researchers utilizing this probe for receptor isolation, pharmacokinetics, or localization studies.

Chemical Architecture & Intrinsic Stability

The Carbacyclin Advantage

The primary stability limitation of native PGI₂ is the hydrolysis of its enol ether moiety into the biologically inactive 6-keto-PGF₁α. Carbaprostacyclin circumvents this by substituting the oxygen atom at the 6,9-position with a carbon atom (methylene), creating a chemically stable bicyclic structure.

  • PGI₂: Unstable enol ether

    
     Rapid hydrolysis to 6-keto-PGF₁α.
    
  • Carbaprostacyclin: Stable bicyclic alkene

    
     Resists non-enzymatic hydrolysis.
    
The Biotin Linkage

The biotin moiety is typically conjugated via an amide bond to the carboxyl terminus of the carbacyclin alkyl chain, often utilizing a spacer (e.g., aminocaproic acid) to reduce steric hindrance.

  • Linker Stability: Amide linkages are highly resistant to chemical hydrolysis in neutral buffers (PBS, TBS) and exhibit greater stability in plasma compared to ester linkages.

Comparative Stability Data

The following table summarizes the stability differential between the native lipid and the biotinylated analog.

ParameterNative Prostacyclin (PGI₂)Carbaprostacyclin-biotinMechanism of Stabilization
Physiological pH (7.4) t₁/₂ ~ 2-3 minsStable (> 24 hours)Replacement of enol ether oxygen with carbon.
Acidic pH (2.0) Instant degradationStableResistance to acid-catalyzed hydration.
Plasma (In Vitro) t₁/₂ ~ 10-15 minsStable (Chemical); Slow Metabolic ClearanceResistance to spontaneous hydrolysis.
Storage (Solid) -20°C, unstable-20°C, stable > 1 yearRobust carbocycle structure.
Visualization: Stability Mechanism

The following diagram illustrates the structural divergence that grants carbaprostacyclin its stability compared to PGI₂.

StabilityMechanismcluster_0Instability Pathwaycluster_1Stability PathwayPGI2Prostacyclin (PGI2)(Enol Ether)HydrolysisChemical Hydrolysis(pH < 8.0)PGI2->HydrolysisRapidInactive6-keto-PGF1α(Inactive)Hydrolysis->Inactivet1/2 ~3 minCarbaCarbaprostacyclin-biotin(Methylene Analog)StableChemically StableStructureCarba->StableResists HydrolysisStable->CarbaRetains Activity>24h in Buffer

Caption: Comparative degradation pathways. PGI₂ undergoes rapid non-enzymatic hydrolysis, whereas Carbaprostacyclin-biotin retains structural integrity due to the methylene substitution.

In Vitro Stability Assessment

While chemically stable, the conjugate is subject to biological degradation.[1] In vitro assays must account for two distinct clearance risks:

  • Lipid Metabolism:

    
    -oxidation of the alpha/omega chains.
    
  • Linker Cleavage: Biotinidase activity in serum.

Metabolic Stability (Microsomes & Plasma)

Carbacyclin is metabolized enzymatically, primarily via



  • Risk Factor: Biotinidase . This enzyme, abundant in plasma, cleaves biotin from amides (biocytin). However, synthetic linkers often show resistance compared to natural lysine linkages.

Protocol: In Vitro Plasma Stability Assay

This protocol validates the integrity of the Carbaprostacyclin-biotin conjugate in a biological matrix.

Materials:

  • Pooled Human/Rat Plasma (EDTA-treated to inhibit divalent cation-dependent proteases, though biotinidase is not EDTA-inhibited).

  • Carbaprostacyclin-biotin stock (10 mM in DMSO).

  • Internal Standard (e.g., Deuterated Carbacyclin).

  • LC-MS/MS system.

Workflow:

  • Preparation: Spike plasma with Carbaprostacyclin-biotin to a final concentration of 1

    
    M.
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50

    
    L at time points: 0, 15, 30, 60, 120, and 240 minutes.
    
  • Quenching: Immediately add 200

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Extraction: Vortex (1 min), Centrifuge (10,000 x g, 10 min). Collect supernatant.

  • Analysis: Inject onto LC-MS/MS. Monitor parent ion transition.

Self-Validating Check:

  • Control: Incubate conjugate in Heat-Inactivated Plasma (56°C for 30 min). If degradation ceases in HI-plasma but occurs in active plasma, the instability is enzymatic (Biotinidase/Esterase), not chemical.

In Vivo Stability & Pharmacokinetics[1]

In vivo, the stability profile is dictated by clearance rates. Carbacyclin has a longer half-life than PGI₂, but the biotin conjugate introduces new variables.

Clearance Mechanisms
  • Renal Clearance: Biotinylation often increases water solubility, potentially accelerating renal filtration if not protein-bound.

  • Hepatic Metabolism: CYP450-mediated

    
    -oxidation remains a viable pathway for the lipid tail, even if the carboxyl end is blocked by biotin.
    
  • Biotinidase Scavenging: High levels of serum biotinidase in rodents/humans can strip the biotin tag over time (hours), separating the label from the drug.

Protocol: Pharmacokinetic (PK) Study Design

To determine the functional stability in vivo (i.e., how long the intact conjugate circulates).

Subject: Male Sprague-Dawley Rats (n=3 per timepoint). Dose: 1 mg/kg (IV Bolus).

Step-by-Step Methodology:

  • Administration: Administer Carbaprostacyclin-biotin via tail vein.

  • Blood Collection: Collect blood (via jugular catheter) into EDTA tubes at 5, 15, 30, 60 min, 2h, 4h.

  • Plasma Separation: Centrifuge immediately at 4°C.

  • Dual-Assay Analysis:

    • Assay A (Total Biotin): Streptavidin-ELISA (detects free biotin + conjugate).

    • Assay B (Intact Conjugate): LC-MS/MS specific for the parent mass.

  • Data Interpretation:

    • If Assay A levels >> Assay B levels, Biotinidase cleavage is occurring.

    • If Assay A and B decline at the same rate, Renal/Hepatic clearance is the driver.

Functional Integrity (Receptor Binding)

Stability is irrelevant if the conjugate loses affinity. Carbaprostacyclin is a known agonist of the IP receptor (Prostacyclin Receptor) and binds PPAR

  • Affinity Shift: Biotinylation generally reduces affinity by 1-log order due to steric bulk, but Carbaprostacyclin-biotin retains sufficient nanomolar affinity to function as an isolation probe.

  • Validation: Use a competition binding assay against [³H]-Iloprost to verify

    
     remains < 100 nM.
    
Visualization: Experimental Workflow

The following diagram outlines the logical flow for validating the stability and utility of the conjugate.

Workflowcluster_invitroPhase 1: In Vitro Validationcluster_invivoPhase 2: In Vivo ApplicationStartCarbaprostacyclin-biotinSynthesis/AcquisitionChemStabChemical Stability(PBS, pH 7.4, 24h)Start->ChemStabPlasmaStabPlasma Stability(37°C, Biotinidase Check)ChemStab->PlasmaStabBindingReceptor Binding(Competition Assay)PlasmaStab->BindingIVAdminIV Administration(Rat/Mouse)Binding->IVAdminClearanceClearance Analysis(LC-MS vs ELISA)IVAdmin->ClearanceDecisionIs Conjugate Intact?Clearance->DecisionUseProceed toReceptor Isolation/ImagingDecision->UseYesRedesignRedesign Linker(Steric Shielding)Decision->RedesignNo (Rapid Cleavage)

Caption: Step-by-step validation workflow ensuring chemical, metabolic, and functional integrity before application.

References

  • Whittle, B. J., et al. (1980). "Carbacyclin—a potent stable prostacyclin analogue for the inhibition of platelet aggregation."[2] Prostaglandins, 19(4), 605-627.

  • Bertin Bioreagent. "Carbaprostacyclin-biotin Product Datasheet." Bertin Bioreagent Catalog.

  • Pettit, D. K., et al. (1997). "Biotin-protein bond: instability and structural modification to provide stability for in vivo applications." Bioconjugate Chemistry, 8(3), 331-337.

  • Stitham, J., et al. (2007). "Design and application of a novel prostacyclin receptor agonist for the study of receptor pharmacology." Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for IP receptor ligands).
  • MCE (MedChemExpress). "Carbaprostacyclin-biotin." MCE Catalog.

Technical Deep Dive: Carbaprostacyclin (cPGI2) – The Stable Isostere

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and history of Carbaprostacyclin as a PGI2 analog Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stability-Potency Trade-Off

Prostacyclin (PGI2) is the most potent endogenous inhibitor of platelet aggregation and a powerful vasodilator. However, its clinical utility is severely hampered by its chemical instability; the characteristic enol ether moiety hydrolyzes to the inactive 6-keto-PGF1α with a half-life of roughly 3 minutes at physiological pH.

Carbaprostacyclin (cPGI2) , also known as Carbacyclin or 9(O)-methanoprostacyclin, represents the definitive medicinal chemistry solution to this instability. By replacing the labile enol ether oxygen with a methylene (-CH2-) group, researchers created a hydrolytically stable isostere that retains the bicyclic [3.3.0] core. While this modification confers indefinite stability, it introduces a "potency penalty"—a 10-to-100-fold reduction in biological activity compared to native PGI2. This guide explores the discovery, chemical synthesis, and pharmacological characterization of Carbaprostacyclin, the prototype for modern stable analogs like Iloprost and Treprostinil.

Historical Context: The Race for Stability (1976–1978)

Following the discovery of PGI2 by Vane and Moncada in 1976, the pharmaceutical industry faced a crisis: PGI2 was too unstable to be a viable drug candidate without continuous intravenous infusion (later realized as Epoprostenol). The "Holy Grail" became a chemically stable analog that mimicked the biological profile of PGI2.

The critical breakthrough occurred in 1978 . The instability of PGI2 is driven by the hydration of the C5-C6 double bond, facilitated by the oxygen atom at position 9 (PGI2 numbering). The hypothesis was simple yet profound: Isosteric replacement . Replacing the 6,9-epoxy oxygen with a methylene group would eliminate the acid-labile enol ether functionality while maintaining the critical cis-bicyclo[3.3.0]octane geometry required for IP receptor binding.

Key Discovery Milestones:

  • 1978: The first total synthesis of Carbaprostacyclin was reported by K.C.[1] Nicolaou and colleagues at the University of Pennsylvania (J. Chem. Soc., Chem. Commun.).

  • Concurrent Innovation: Independent synthesis efforts were reported by Kojima and Sakai (Sankyo Co., Japan) around the same period, highlighting the intense global competition.

  • Legacy: Carbaprostacyclin became the structural template for second-generation analogs. The addition of a 16-methyl group and an alkynyl side chain to the Carbaprostacyclin scaffold later yielded Iloprost , optimizing the potency lost during the oxygen-to-carbon switch.

Chemical Architecture & Synthesis

Structural Logic

The defining feature of Carbaprostacyclin is the 9(O)-methano bridge.

  • PGI2: Contains a cyclic enol ether. The lone pairs on the oxygen participate in resonance, but the high electron density at C5 makes it susceptible to protonation and subsequent hydrolysis.

  • Carbaprostacyclin: The oxygen is replaced by a methylene group.[2] This removes the basic site for protonation. The molecule is locked in the cis-bicyclo[3.3.0]octane conformation, which mimics the "bent" shape of PGI2 necessary for the IP receptor's binding pocket.

The Nicolaou Synthesis Strategy (1978)

Unlike linear prostaglandin synthesis, Carbaprostacyclin requires the construction of a fused bicyclic core. Nicolaou’s approach utilized a symmetrical starting material to generate the complex stereochemistry.

Core Strategy:

  • Starting Material: cis-Bicyclo[3.3.0]octane-3,7-dione.[1]

  • Differentiation: Mono-protection of the dione to allow asymmetric functionalization.

  • Side Chain Installation: Sequential Wittig/Horner-Wadsworth-Emmons reactions to install the

    
    -chain (carboxylic acid) and 
    
    
    
    -chain (hydrophobic tail).
  • Stereocontrol: The cis-fused nature of the starting material ensures the correct relative stereochemistry of the ring junction, a critical determinant for biological activity.

Visualization: Synthetic Logic

The following diagram outlines the conceptual flow of converting the dione precursor into the stable Carbaprostacyclin scaffold.

SynthesisWorkflow Start cis-Bicyclo[3.3.0]octane- 3,7-dione Step1 Mono-protection (Acetal formation) Start->Step1 Selective Masking Step2 Alpha-Chain Installation (Wittig Reaction) Step1->Step2 C5 Functionalization Step3 Omega-Chain Installation (Horner-Wadsworth-Emmons) Step2->Step3 C15 Functionalization Step4 Deprotection & Stereochemical Adjustment Step3->Step4 Hydrolysis Final Carbaprostacyclin (Stable Analog) Step4->Final Purification

Figure 1: Conceptual synthetic workflow based on the Nicolaou strategy (1978), utilizing a symmetrical bicyclic dione to access the carbaprostacyclin core.[1][3][4]

Pharmacodynamics & Mechanism of Action

Carbaprostacyclin acts as a direct agonist at the IP Receptor (Prostacyclin Receptor), a G-protein coupled receptor (GPCR) found primarily on platelets and vascular smooth muscle cells.

The Potency Penalty

While stable, Carbaprostacyclin is approximately 10–30 fold less potent than PGI2 in inhibiting platelet aggregation.

  • Reasoning: The oxygen atom in PGI2 likely acts as a hydrogen bond acceptor within the receptor pocket or influences the electronic character of the

    
    -chain double bond. The methylene replacement in Carbaprostacyclin is hydrophobic and sterically bulkier, slightly perturbing the optimal binding fit.
    
Signaling Pathway

Activation of the IP receptor triggers the Gs-adenylyl cyclase pathway. This is a self-limiting "brake" on platelet activation.

  • Ligand Binding: Carbaprostacyclin binds IP Receptor.

  • Transduction: G

    
    s subunit dissociates and activates Adenylyl Cyclase (AC).
    
  • Second Messenger: ATP is converted to cAMP (Cyclic AMP).

  • Effector: cAMP activates Protein Kinase A (PKA).

  • Physiological Output:

    • Platelets: PKA phosphorylates VASP (Vasodilator-stimulated phosphoprotein) and inhibits calcium mobilization, preventing shape change and aggregation.

    • Vessels: PKA lowers intracellular calcium in smooth muscle, causing vasodilation.

Visualization: IP Receptor Signaling

IPSignaling Ligand Carbaprostacyclin Receptor IP Receptor (GPCR) Ligand->Receptor Binding Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Increase) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca Intracellular Ca2+ (Decrease) PKA->Ca Inhibits Mobilization VASP VASP Phosphorylation PKA->VASP Phosphorylates Output1 Inhibition of Platelet Aggregation Ca->Output1 Output2 Vasodilation Ca->Output2 VASP->Output1

Figure 2: Signal transduction pathway of Carbaprostacyclin via the IP receptor, leading to anti-thrombotic and vasodilatory effects.

Comparative Data Analysis

The following table summarizes the physicochemical and pharmacological differences between the natural hormone and its stable analog.

FeatureProstacyclin (PGI2)Carbaprostacyclin (cPGI2)
Chemical Core 6,9-Epoxy-prost-5-enoic acid6,9-Methano-prost-5-enoic acid
Stability (pH 7.4)

mins
Stable (

hours)
Metabolic Product 6-keto-PGF1

(Inactive)
Metabolized via

-oxidation
Platelet IC50

nM

nM
Receptor Affinity (Ki)

nM

nM
Clinical Status Epoprostenol (IV only)Prototype (Led to Iloprost)

Experimental Protocol: Platelet Aggregation Assay

To verify the activity of Carbaprostacyclin, the Born turbidimetric method is the gold standard. This assay measures the transmission of light through platelet-rich plasma (PRP); as platelets aggregate, the solution clears, and light transmission increases.

Protocol: Born Turbidimetric Aggregometry

1. Preparation of Platelet-Rich Plasma (PRP):

  • Draw: Collect human venous blood into 3.2% sodium citrate tubes (1:9 ratio).

  • Spin 1: Centrifuge at 200 x g for 15 minutes at room temperature (no braking).

  • Isolate: Carefully pipette the upper layer (PRP).

  • Spin 2: Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain Platelet-Poor Plasma (PPP) for the blank baseline.

2. Calibration:

  • Set the aggregometer to 0% light transmission using PRP and 100% transmission using PPP.

3. Incubation:

  • Aliquot 450 µL of PRP into a cuvette with a stir bar (1000 rpm, 37°C).

  • Add 5 µL of Carbaprostacyclin (dissolved in Tris buffer or saline) at varying concentrations (e.g., 1 nM to 1 µM).

  • Incubate for 2 minutes.

4. Activation:

  • Add agonist: ADP (final conc. 5–10 µM) or Collagen (2–5 µg/mL).

5. Measurement:

  • Record light transmission for 5–7 minutes.

  • Calculation: Determine the % Inhibition compared to a vehicle control.

    
    
    

6. Validation Criteria:

  • Control samples must achieve >70% aggregation.

  • PGI2 (positive control) should show complete inhibition at ~5 nM.

  • Carbaprostacyclin should show a dose-dependent inhibition curve shifted to the right (higher IC50) compared to PGI2.

References

  • Nicolaou, K. C., Sipio, W. J., Magolda, R. L., Seitz, S., & Barnette, W. E. (1978).[1] Total synthesis of carboprostacyclin, a stable and biologically active analogue of prostacyclin (PGI2).[1] Journal of the Chemical Society, Chemical Communications, (24), 1067–1068.

  • Kojima, K., & Sakai, K. (1978). Synthetic studies on prostanoids.[2][5][6][7][8][9] XVII. Total synthesis of 9(O)-methanoprostacyclin and its isomers. Tetrahedron Letters, 19(39), 3743–3746.

  • Whittle, B. J., Moncada, S., & Vane, J. R. (1978). Comparison of the effects of prostacyclin (PGI2), prostaglandin E1 and D2 on platelet aggregation in different species. Prostaglandins, 16(3), 373-388.

  • Bley, K. R., et al. (2006). The role of IP prostanoid receptors in inflammatory pain. Molecular Pain, 2, 24. (Provides context on IP receptor pharmacology).

Sources

Carbaprostacyclin-biotin molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Carbaprostacyclin-biotin Molecular Weight and Formula Content Type: Technical Monograph Audience: Researchers, Senior Scientists, Drug Discovery Specialists[1][2]

Physicochemical Properties, Mechanistic Basis, and Experimental Application[1][2]

Executive Summary

Carbaprostacyclin-biotin (also known as Carbacyclin-biotin or cPGI-biotin) is a stable, biotinylated analog of prostacyclin (PGI₂).[1][2] Unlike native prostacyclin, which undergoes rapid hydrolysis in physiological conditions, carbaprostacyclin features a chemically stable methylene group replacing the ether oxygen at the 6,9-position.[1][2] This modification retains biological activity—specifically high-affinity binding to the IP receptor and other prostaglandin receptors—while allowing for prolonged incubation times necessary for affinity chromatography and receptor localization studies.[1][2]

This guide details the molecular specifications, solubility protocols, and validated workflows for utilizing Carbaprostacyclin-biotin in receptor mapping and isolation.[1][2]

Physicochemical Profile

The following data represents the standard commercial preparation of Carbaprostacyclin-biotin (typically conjugated via a 1,5-diaminopentane linker).

Core Chemical Data[1][2]
PropertySpecification
Common Name Carbaprostacyclin-biotin
Synonyms Carbacyclin-biotin, cPGI-biotin
Formal Name N-6,9α-methylene-11α,15S-dihydroxy-prosta-5E,13E-dien-1-oyl-N-biotinoyl-1,5-diaminopentane
Molecular Formula C₃₆H₆₀N₄O₅S
Molecular Weight 661.0 g/mol
Purity ≥95%
Appearance Solution in ethanol (typically)
Storage -20°C
Solubility & Stability[1][2][3][4]
  • Ethanol: ~10 mg/mL[1][2][3]

  • DMSO: ~10 mg/mL[1][2][3]

  • DMF: ~10 mg/mL[1][2][3]

  • PBS (pH 7.2): ~100 µg/mL (Sparingly soluble; requires careful dilution)[1][2]

Mechanistic Foundation[1][2]

To utilize this probe effectively, one must understand the structural modifications that differentiate it from native ligands.[2]

The Stability Problem: Prostacyclin (PGI₂)

Native PGI₂ possesses an enol ether functionality at the 6,9-position.[1][2] In aqueous solutions at physiological pH, this group is highly susceptible to acid-catalyzed hydrolysis, converting PGI₂ into the biologically inactive 6-keto-PGF₁α.[1][2] The half-life of PGI₂ is approximately 2–3 minutes, rendering it useless for long-duration binding assays or protein purification.[1][2]

The Solution: Carbaprostacyclin

Carbaprostacyclin replaces the 6,9-epoxy oxygen with a methylene (CH₂) group.[1][2] This isosteric replacement eliminates the hydrolyzable enol ether, resulting in a molecule that is chemically stable for over a year at -20°C and stable in aqueous buffers for days.[1][2]

The Biotin Linker

Direct biotinylation often interferes with ligand-receptor binding pockets.[1][2] Carbaprostacyclin-biotin utilizes a 1,5-diaminopentane spacer .[1][2] This linker extends the biotin moiety away from the pharmacophore, minimizing steric hindrance and ensuring the carbacyclin headgroup can deeply penetrate the transmembrane binding domains of the IP receptor while the biotin tail remains accessible for Streptavidin capture.

Experimental Framework: Receptor Binding & Isolation

Objective: To isolate or detect Prostaglandin Receptor (IP, EP subtypes) using Carbaprostacyclin-biotin as an affinity probe.[1][2]

Reagent Preparation (Critical Step)[1][2]
  • Stock Solution: The product is usually supplied in ethanol.[2][3][4] Store this stock at -20°C.

  • Working Solution:

    • Evaporate the ethanol from a specific aliquot using a gentle stream of nitrogen gas.[2]

    • Immediately reconstitute in DMSO or DMF to a concentration of ~10 mg/mL.

    • Dilute this organic stock into your aqueous reaction buffer (e.g., PBS pH 7.2) to the final working concentration (typically 1–10 µM).[1][2]

    • Note: Do not exceed the solubility limit of 100 µg/mL in aqueous buffer to prevent precipitation, which causes false positives in pull-down assays.[1][2]

Protocol: Affinity Pull-Down Assay
  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., HEK293-IP cells).[1][2] Resuspend in Binding Buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Incubation: Add Carbaprostacyclin-biotin (1 µM final) to the membrane fraction.[1][2] Incubate for 60–120 minutes at room temperature with gentle rotation.

    • Control: Include a sample with 100-fold excess non-biotinylated Carbacyclin to define non-specific binding.[2]

  • Capture: Add Streptavidin-Agarose or Magnetic Beads.[1][2] Incubate for 1 hour at 4°C.

  • Wash: Centrifuge/magnetically separate beads. Wash 3x with ice-cold Binding Buffer (+ 0.1% BSA to reduce background).[1][2]

  • Elution: Elute bound complexes with SDS-PAGE sample buffer (heating at 95°C for 5 min) or high-salt buffer if native elution is required.

  • Analysis: Analyze eluate via Western Blot using anti-receptor antibodies.

Visualization: Workflow Logic

The following diagram illustrates the logical flow of the affinity purification process, highlighting critical decision points and validation steps.

G Start Start: Stock Solution (Ethanol) Evap Nitrogen Evaporation (Remove Ethanol) Start->Evap Reconstitute Reconstitute in DMSO (10 mg/mL) Evap->Reconstitute Dilute Dilute in PBS (Working Conc < 100 µg/mL) Reconstitute->Dilute Incubate Incubation (Ligand-Receptor Binding) Dilute->Incubate Add Probe Membranes Cell Membrane Fraction (Receptor Source) Membranes->Incubate Capture Streptavidin Capture (Bead Conjugation) Incubate->Capture Wash Stringent Wash (Remove Non-Specifics) Capture->Wash Elute Elution & SDS-PAGE (Western Blot Analysis) Wash->Elute

Figure 1: Step-by-step workflow for solubilization and affinity purification using Carbaprostacyclin-biotin. Note the critical solvent exchange step (Red) to ensure solubility without denaturing receptors.[1][2]

References

  • Schrör, K., et al. (1981).[1][2] The antiplatelet and cardiovascular actions of a new carbacyclin derivative (ZK 36 374)—equipotent to PGI2 in vitro.[1][3] Naunyn-Schmiedeberg's Archives of Pharmacology, 316(3), 252–255.[1][2][3] Retrieved from [Link]

  • Abramovitz, M., et al. (2000).[1][2][3] The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs.[3] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1483(2), 285–293.[1][2] Retrieved from [Link]

  • Whittle, B. J., et al. (1980).[1][2] Carbacyclin, a potent stable prostacyclin analogue for the inhibition of platelet aggregation. Prostaglandins, 19(4), 605-627.[1][2] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Carbaprostacyclin-biotin in Radioligand Binding & Receptor Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbaprostacyclin-biotin (cPGI2-Bio) is a chemically stable, biotinylated analog of Prostacyclin (PGI2). While native PGI2 is rapidly hydrolyzed (t½ < 2 mins) into inactive 6-keto-PGF1α, Carbaprostacyclin retains stability, allowing for prolonged incubation times essential for equilibrium binding assays.

This Application Note details the integration of Carbaprostacyclin-biotin into Radioligand Binding Assays (RBA) . Specifically, it addresses the critical need to validate the binding affinity (


) of this biotinylated probe against a standard radioligand (e.g., 

-Iloprost) before utilizing it for downstream non-radioactive applications such as receptor affinity purification, flow cytometry, or Scintillation Proximity Assays (SPA).
Key Applications
  • Pharmacological Validation: Determining the affinity shift caused by biotinylation via competition with tritiated ligands.

  • Receptor Isolation: Utilizing the biotin moiety for Streptavidin-mediated "pull-down" of IP receptors from crude membrane preparations.

  • High-Throughput Screening (HTS): Development of SPA-based assays where the biotin-ligand anchors the receptor complex to streptavidin-coated scintillant beads.

Scientific Background & Mechanism[1][2][3]

The Prostacyclin Receptor (IP Receptor) is a Gs-coupled GPCR.[1] Upon agonist binding, it activates Adenylyl Cyclase (AC), increasing intracellular cAMP.

The Challenge: Native PGI2 is too unstable for standard 60-minute equilibrium binding assays. The Solution: Carbaprostacyclin replaces the unstable enol-ether oxygen with a carbon atom, stabilizing the molecule. The Biotin Tag: Biotinylation at the carboxyl terminus (or via a linker) allows for detection/capture. However, the bulky biotin group can sterically hinder binding. Therefore, RBA is required to quantify this loss of affinity.

Signaling Pathway & Probe Interaction

IP_Receptor_Pathway cluster_0 Validation Step cPGI2 Carbaprostacyclin-biotin IP_Rec IP Receptor (Cell Membrane) cPGI2->IP_Rec  Binds (Ki ~10-100nM)   Gs Gs Protein (Activation) IP_Rec->Gs  Couples   AC Adenylyl Cyclase Gs->AC  Stimulates   cAMP cAMP Increase AC->cAMP  Catalyzes   Radioligand [3H]-Iloprost (Competitor) Radioligand->IP_Rec  Displaced by cPGI2  

Figure 1: Mechanism of Action and Competitive Displacement. cPGI2-biotin activates the Gs pathway but is assayed by its ability to displace the high-affinity radioligand


-Iloprost.

Comparative Data: Ligand Stability & Affinity

Before proceeding to the protocol, it is vital to understand the binding profile. Carbaprostacyclin generally exhibits lower affinity than Iloprost or native PGI2, and biotinylation may further reduce this by 1-2 log orders depending on linker length.

LigandStability (t½)IP Receptor Affinity (

)
Specificity
Prostacyclin (PGI2) < 3 mins~ 1-5 nMHigh
Iloprost Stable (>24 hrs)~ 1-10 nMHigh
Carbaprostacyclin Stable~ 10-50 nMModerate (binds EP1/EP3)
cPGI2-Biotin Stable**~ 100-500 nM***Moderate

*Note: Affinity values are estimates and must be empirically determined for each batch using Protocol A below.

Protocol A: Competition Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (


) of Carbaprostacyclin-biotin. This validates the reagent quality before use in expensive purification or imaging experiments.
Materials Required[2][3][5][6][7][8][9][10]
  • Membrane Prep: HEK293 cells overexpressing human IP receptor (or platelet membranes).

  • Radioligand:

    
    -Iloprost (Specific Activity ~40 Ci/mmol).
    
  • Competitor: Carbaprostacyclin-biotin (dissolved in DMSO/Ethanol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.[2]4. (Mg
    
    
    
    is critical for agonist binding).
  • Non-Specific Control: Unlabeled Iloprost (10 µM).

  • Filters: Whatman GF/C or GF/B glass fiber filters, pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.

Experimental Workflow

Protocol_Workflow Step1 1. Preparation Dilute cPGI2-Biotin (10^-5 to 10^-10 M) Prepare Membranes in Tris-Mg Buffer Step2 2. Incubation (1 hr @ 30°C) Mix: Membranes + [3H]-Iloprost + cPGI2-Biotin Step1->Step2 Step3 3. Termination Rapid Vacuum Filtration (GF/C Filters) Wash 3x with Ice-Cold Buffer Step2->Step3 Step4 4. Detection Add Scintillation Cocktail Count CPM (Beta Counter) Step3->Step4 Note1 Critical: PEI pre-soak filters to prevent hydrophobic binding Step3->Note1 Step5 5. Analysis Plot % Inhibition vs Log[Concentration] Calculate Ki (Cheng-Prusoff) Step4->Step5

Figure 2: Step-by-step workflow for the Competition Binding Assay.

Step-by-Step Procedure
  • Buffer Preparation: Prepare 50 mM Tris-HCl, 5 mM MgCl

    
     (pH 7.4). Keep on ice.
    
  • Ligand Preparation:

    • Dilute

      
      -Iloprost to a final concentration of ~2-5 nM (near its 
      
      
      
      ).
    • Prepare serial dilutions of Carbaprostacyclin-biotin ranging from

      
       M to 
      
      
      
      M.
  • Plate Setup (96-well):

    • Total Binding (TB): 50 µL Buffer + 50 µL

      
      -Iloprost + 100 µL Membrane.
      
    • Non-Specific Binding (NSB): 50 µL Unlabeled Iloprost (10 µM) + 50 µL

      
      -Iloprost + 100 µL Membrane.
      
    • Test Wells: 50 µL cPGI2-Biotin (varying conc.) + 50 µL

      
      -Iloprost + 100 µL Membrane.
      
  • Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

  • Harvesting:

    • Pre-wet GF/C filters with 0.3% PEI for 1 hour.

    • Filter samples using a cell harvester (e.g., Brandel or PerkinElmer).[2]

    • Wash 3x with 3 mL ice-cold wash buffer (50 mM Tris-HCl).

  • Counting: Transfer filters to vials, add liquid scintillation cocktail (e.g., Ultima Gold), and count for 1 minute.

Data Analysis

Calculate the


 using the Cheng-Prusoff Equation :


  • 
    : Concentration of cPGI2-biotin displacing 50% of specific binding.
    
  • 
    : Concentration of 
    
    
    
    -Iloprost used.
  • 
    : Dissociation constant of 
    
    
    
    -Iloprost (determined from Saturation Binding).

Protocol B: Receptor Enrichment (Affinity Pull-Down)

Objective: Use the validated Carbaprostacyclin-biotin to physically isolate IP receptors for Western Blot or Mass Spectrometry.

  • Solubilization: Solubilize cell membranes using mild detergent (e.g., 1% DDM or CHAPS) in Tris-Mg buffer. Centrifuge to remove insoluble debris.

  • Binding: Incubate solubilized receptor supernatant with 1 µM Carbaprostacyclin-biotin for 2 hours at 4°C.

  • Capture: Add Streptavidin-Agarose or Magnetic Beads. Rotate for 1 hour at 4°C.

  • Wash: Wash beads 3x with buffer containing 0.1% detergent.

  • Elution: Elute bound protein with SDS-PAGE sample buffer (boil 5 mins) or competitive elution with excess free Biotin (gentle).

  • Analysis: Run SDS-PAGE and immunoblot for IP Receptor.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Lipophilic nature of prostacyclins.Increase wash volume; Ensure 0.3% PEI filter pre-soak; Use BSA (0.1%) in assay buffer.
Low Displacement (High Ki) Biotin tag steric hindrance.Verify linker length (C6 vs PEG linker). Test higher concentrations.
No Binding Detected Receptor degradation or lack of Mg2+.Add Protease Inhibitor Cocktail; Always include 5-10 mM MgCl

.
Filter Clogging High protein concentration.Dilute membrane prep (aim for 10-20 µg protein/well).

References

  • Bertin Bioreagent. (n.d.). Carbaprostacyclin-biotin Product Sheet. Retrieved from [Link]

  • Whittle, B. J., et al. (1978). "Carbacyclin, a potent stable prostacyclin analogue for the inhibition of platelet aggregation."[3] Prostaglandins, 16(3), 373-388.

  • Clapp, L. H., & Gurung, R. (2015).[4] "The mechanistic basis of prostacyclin and its stable analogues in pulmonary arterial hypertension: Role of membrane versus nuclear receptors." Prostaglandins & Other Lipid Mediators, 120, 56-71.[4] Link

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • International Union of Basic and Clinical Pharmacology (IUPHAR). (2023). Prostanoid Receptors: IP Receptor. Retrieved from [Link]

Sources

Technical Guide: Characterizing Prostacyclin Receptor Interactions using Carbaprostacyclin-Biotin

[1][2]

Introduction & Mechanistic Rationale

The Challenge: Prostacyclin Instability

Prostacyclin (PGI

123



45

5
The Solution: Carbaprostacyclin-Biotin

Carbaprostacyclin (cPGI


5


5

Carbaprostacyclin-biotin utilizes a linker to attach a biotin moiety to the carbaprostacyclin structure.[5] This probe functions as a "molecular hook," allowing researchers to exploit the femtomolar affinity (


45

Key Application Scope:

  • Receptor Profiling: Carbaprostacyclin is a relatively indiscriminant ligand; it binds to the IP receptor as well as other prostaglandin receptors (EP, DP, FP), making it a powerful "pan-prostanoid" capture tool.[5]

  • Nuclear Receptors: It is effective for studying interactions with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR

    
    /
    
    
    , which are intracellular targets of prostacyclins.[5]

Critical Handling & Solubilization

Warning: Lipid-biotin conjugates are hydrophobic.[4][5] Improper solubilization will result in precipitation and assay failure (false negatives).

Storage and Stability
  • Stock: Store supplied ethanolic solution at -20°C. Stable for

    
     1 year.
    
  • Aqueous Solutions: Do not store aqueous dilutions for more than 24 hours.[5][6] Prepare fresh immediately before use.

Solubilization Protocol
  • Evaporation: If the solvent needs changing, evaporate the ethanol under a gentle stream of nitrogen.[6][7]

  • Reconstitution (Organic): Immediately add DMSO or Dimethylformamide (DMF) purged with inert gas.[5][6][7] Solubility is

    
     10 mg/mL.[5][6]
    
  • Aqueous Dilution (Critical Step):

    • To prepare the working solution (e.g., for cell incubation), dilute the organic stock into the aqueous buffer (PBS, pH 7.2).[5]

    • Limit: Ensure the final organic solvent concentration is < 1% to avoid cytotoxicity or protein denaturation.

    • Max Solubility: The maximum solubility in PBS (pH 7.2) is approximately 0.1 mg/mL .[5][6] Exceeding this will cause micelle formation or precipitation.[5]

Protocol A: Affinity Isolation (Pull-Down) of PGI Receptors[1][2]

This protocol isolates PGI

45
Materials
  • Probe: Carbaprostacyclin-biotin (dissolved in DMSO, diluted to 10 µM working stock).

  • Control: Non-biotinylated Carbaprostacyclin (for competition/specificity check).

  • Beads: Streptavidin Magnetic Beads.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail.[4][5]

Workflow Diagram

PullDownWorkflowLysis1. Cell Lysis(Non-denaturing)Incubation2. Probe Incubation(Lysate + cPGI2-Biotin)Lysis->IncubationCompetitionControl: Pre-incubatewith excess free cPGI2Lysis->CompetitionSpecificity CheckCapture3. Affinity Capture(+ Streptavidin Beads)Incubation->CaptureCompetition->IncubationWash4. Stringent Wash(Remove non-specifics)Capture->WashElution5. Elution(Boil in SDS-PAGE buffer)Wash->ElutionAnalysis6. Western Blot(Detect IP Receptor/PPAR)Elution->Analysis

Figure 1: Workflow for affinity isolation of prostacyclin-binding proteins.[4][5] The competition step (red) is essential to validate that the capture is driven by specific ligand-receptor binding.[5]

Step-by-Step Procedure
  • Lysate Preparation:

    • Harvest cells (e.g., HEK293 overexpressing IP receptor or endothelial cells).[5]

    • Lyse in ice-cold Lysis Buffer for 30 min. Centrifuge at 14,000 x g for 10 min at 4°C to remove debris. Collect supernatant.

    • Note: For PPAR isolation, ensure nuclear fraction is included or use whole-cell lysis with sonication.[5]

  • Blocking (Pre-clearing):

    • Incubate lysate with 20 µL of Streptavidin beads for 30 min at 4°C. Remove beads. This removes proteins that bind non-specifically to the beads/avidin.

  • Probe Incubation:

    • Sample: Add Carbaprostacyclin-biotin (final conc. 100 nM - 1 µM) to the pre-cleared lysate.[4][5]

    • Negative Control (Competition): In a separate tube, add 100-fold excess (10-100 µM) of unlabeled Carbaprostacyclin 15 min prior to adding the biotinylated probe.[5]

    • Incubate both samples overnight at 4°C with gentle rotation.

  • Capture:

    • Add 50 µL of Streptavidin Magnetic Beads. Incubate for 1-2 hours at 4°C.

  • Wash:

    • Place tubes on a magnetic rack. Remove supernatant.[5]

    • Wash beads 3x with ice-cold Lysis Buffer.[4][5]

    • Optional: Perform a final wash with PBS to remove detergent.[5]

  • Elution & Analysis:

    • Resuspend beads in 30 µL 2x SDS-PAGE Sample Buffer.[4][5]

    • Boil at 95°C for 5 minutes.

    • Separate on SDS-PAGE and perform Western Blot using antibodies specific for the IP Receptor or PPAR

      
      .[5]
      

Protocol B: Chemiluminescent Receptor Binding Assay

This plate-based assay quantifies binding affinity or screens for inhibitors.[4][5]

Assay Principle

Since Carbaprostacyclin is a small molecule, binding it to a plate often masks its active site.[5] Therefore, the Receptor is immobilized, and the Probe is added in solution.

BindingAssaycluster_wellMicroplate Well SurfaceReceptorImmobilized Receptor(Membrane Prep)LigandCarbaprostacyclin-BiotinReceptor->LigandSpecificBindingDetectorStreptavidin-HRPLigand->DetectorHigh AffinityCapture

Figure 2: Schematic of the solid-phase binding assay. The receptor is immobilized, captured by the biotinylated ligand, and detected via Streptavidin-HRP.[5]

Step-by-Step Procedure
  • Coating:

    • Coat high-binding microplate wells with membrane preparations containing the IP receptor (10-50 µg protein/well) in Carbonate Buffer (pH 9.6).[4][5] Incubate overnight at 4°C.

  • Blocking:

    • Wash 3x with PBS-T (PBS + 0.05% Tween-20).[4][5]

    • Block with 3% BSA in PBS for 2 hours at RT to prevent non-specific binding of the lipid probe to the plastic.

  • Binding Reaction:

    • Add Carbaprostacyclin-biotin (diluted in PBS + 0.1% BSA) at varying concentrations (e.g., 0.1 nM to 1 µM) for saturation curves.

    • Incubate for 1-2 hours at RT.

  • Detection:

    • Wash wells 3x with PBS-T.[4][5]

    • Add Streptavidin-HRP (1:5000 dilution in PBS + 1% BSA).[4][5] Incubate 45 min at RT.

    • Wash 4x with PBS-T.[4][5]

    • Add TMB Substrate or Chemiluminescent substrate.[5] Read signal.

Data Analysis & Troubleshooting

Data Interpretation
ObservationInterpretationAction
Signal in Competition Control Non-specific binding.[4][5] The probe is binding to proteins other than the receptor, or the "excess" competitor was insufficient.Increase competitor concentration (200x). Increase wash stringency (higher salt or detergent).[5]
Precipitation in Buffer Probe insolubility.[4]Ensure organic solvent stock is concentrated so final aqueous dilution < 1% organic.[5] Do not exceed 0.1 mg/mL in aqueous buffer.[6]
Low Signal Receptor denaturation or steric hindrance.[4]Ensure membrane preps are active.[5] Try capturing the biotin-probe on the plate first (if receptor is soluble/purified) - Reverse format.
Specificity Note

Carbaprostacyclin-biotin is a pan-agonist .[4][5] In a pull-down from whole lysate, it may retrieve IP, EP1, EP3, and PPARs.[5]

  • Validation: You must use Western Blot with specific antibodies to identify which receptor was pulled down.

  • Differentiation: To claim IP receptor specificity, perform the assay in cells expressing only the IP receptor, or use specific antagonists (e.g., RO1138452) in the competition step to block only the IP band.

References

  • Cayman Chemical. Carbaprostacyclin-biotin Product Information, Item No. 18213.[5][6]

  • Whittle, B.J., et al. (1980).[5] Carbaprostacyclin, a potent stable prostacyclin analogue for the inhibition of platelet aggregation. Prostaglandins.[5][3][7][8][9][10][11][12]

  • Gupta, R.A., et al. (2000).[5] Prostacyclin-mediated activation of peroxisome proliferator-activated receptor delta in colorectal cancer.[4][5] Proceedings of the National Academy of Sciences. [4][5]

  • Biotin-Avidin System Basics. Thermo Fisher Scientific Technical Guide.

Advanced Probing of Prostacyclin Pathways: Carbaprostacyclin-Biotin in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Prostacyclin (PGI


) is a critical mediator of vascular homeostasis, yet its rapid hydrolytic instability (

min) renders it unsuitable for high-throughput screening (HTS) and precise target engagement studies. Carbaprostacyclin-biotin , a chemically stable isostere of PGI

functionalized with a biotin handle, overcomes these limitations. This application note details the utility of Carbaprostacyclin-biotin as a versatile molecular probe for mapping the prostacyclin receptor (IP) and nuclear Peroxisome Proliferator-Activated Receptors (PPARs). We present validated protocols for non-radioactive ligand binding assays, receptor internalization imaging, and chemoproteomic target deconvolution.

Introduction: The Stability-Detectability Paradox

The discovery of prostacyclin agonists for Pulmonary Arterial Hypertension (PAH) has traditionally relied on radioligand binding using


-PGI

or

-Iloprost. While effective, these methods incur high disposal costs, regulatory burdens, and suffer from the inherent instability of the prostacyclin enol ether functionality.

Carbaprostacyclin (also known as Carbacyclin) replaces the labile ether oxygen of PGI


 with a methylene group (

). This modification retains high affinity for the IP receptor (

nM) while rendering the molecule hydrolytically stable. The addition of a biotin moiety via a flexible linker creates Carbaprostacyclin-biotin , a bifunctional tool that allows for:
  • Non-Radioactive Binding Assays: Utilizing Streptavidin-HRP or Streptavidin-Europium.

  • Subcellular Localization: Tracking receptor internalization via fluorescence microscopy.

  • Target ID: Pull-down of low-affinity nuclear targets (e.g., PPAR

    
    ).
    
Chemical Biology Profile
CompoundChemical StabilityIP Receptor AffinityDetection MethodPrimary Utility
Prostacyclin (PGI

)
Low (

min)
High (

nM)
Radiometry (

H)
Physiological Baseline
Carbaprostacyclin High (Years at -20°C)High (

nM)
CompetitionLead Compound
Carbaprostacyclin-Biotin HighModerate (

nM)*
Colorimetric/FluorometricScreening & Localization

*Note: The addition of a biotin linker can slightly attenuate affinity due to steric bulk; however, the stability gain allows for longer equilibrium times, often resulting in more reproducible Bmax determinations.

Mechanism of Action & Signaling Pathways

Carbaprostacyclin-biotin acts as a dual-pathway probe. It engages the Gs-coupled IP receptor on the plasma membrane and, due to its lipophilic nature, can penetrate the cytosol to bind nuclear PPARs (specifically PPAR


).

Prostacyclin_Signaling cluster_membrane Plasma Membrane cluster_cytosol cluster_nucleus Nucleus Probe Carbaprostacyclin-Biotin IPR IP Receptor (GPCR) Probe->IPR High Affinity Binding PPAR PPARδ / RXR Complex Probe->PPAR Intracellular Diffusion Gs Gαs Protein IPR->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP ↑ AC->cAMP PKA PKA Activation cAMP->PKA DNA PPRE (DNA) PPAR->DNA Binding Tx Transcription (Anti-proliferation) DNA->Tx

Figure 1: Dual signaling mechanism. The probe activates membrane IP receptors (cAMP pathway) and intracellular PPARs (transcriptional regulation).

Application Protocols

Protocol A: High-Throughput DELFIA® Binding Assay

Objective: Screen small molecule libraries for IP receptor agonists/antagonists without radioactivity. Principle: Competition between the library compound and Carbaprostacyclin-biotin for the IP receptor. Detection uses Streptavidin-Europium (Eu).

Materials
  • HEK293 cells overexpressing human IP receptor (membrane prep).

  • Carbaprostacyclin-biotin (100 nM stock).

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 10 mM MgCl

    
    , 0.1% BSA (Fatty-acid free).
    
  • DELFIA® Streptavidin-Europium (PerkinElmer or equivalent).

  • 96-well AcroWell™ filter plates.

Workflow
  • Preparation: Dilute IP receptor membranes to 5 µ g/well in Assay Buffer.

  • Competition: Add 50 µL of test compound (variable conc.) to wells.

  • Probe Addition: Add 50 µL of Carbaprostacyclin-biotin (Final conc. ~10–20 nM, determined by

    
    ).
    
  • Incubation: Incubate for 60 minutes at Room Temperature (RT) with gentle shaking. Note: The stability of the carbacyclin core allows longer incubations than PGI

    
     to ensure equilibrium.
    
  • Filtration: Vacuum aspirate the plate and wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection: Add 100 µL Streptavidin-Eu solution. Incubate 30 mins.

  • Enhancement: Add DELFIA Enhancement Solution and read Time-Resolved Fluorescence (TRF).

Data Analysis: Plot RFU vs. Log[Compound]. Calculate


. A decrease in signal indicates the test compound has displaced the biotinylated probe.
Protocol B: Chemoproteomic Target Deconvolution (Pull-Down)

Objective: Identify novel binding partners or verify off-target binding (e.g., PPARs, Albumin) in complex lysates.

Workflow Diagram

Pulldown_Workflow Lysate Cell Lysate (Nuclear/Cyto) Complex Protein-Probe Complex Lysate->Complex Probe Carbaprostacyclin- Biotin Probe->Complex Comp Competitor (Excess Free Carbacyclin) Comp->Complex Control (Blocks Binding) Beads Streptavidin MagBeads Complex->Beads Capture Elute Elution & SDS-PAGE/MS Beads->Elute Boil/Digest

Figure 2: Streptavidin pull-down workflow. The "Competitor" arm is the critical negative control to distinguish specific from non-specific binding.

Step-by-Step Methodology
  • Lysis: Lyse cells (e.g., HUVECs) in mild buffer (PBS, 1% NP-40, Protease Inhibitors). Critical: For PPAR detection, ensure nuclear fraction is included.

  • Incubation:

    • Sample A: Lysate + Carbaprostacyclin-biotin (1 µM).

    • Sample B (Control): Lysate + Carbaprostacyclin-biotin (1 µM) + Excess Free Carbacyclin (100 µM).

  • Capture: Incubate with Streptavidin-Magnetic Beads for 1 hour at 4°C.

  • Wash: Magnetically separate and wash beads 5x with PBS + 0.1% Tween-20. High salt washes (500 mM NaCl) may be used to reduce non-specific background.

  • Elution: Elute with 2x Laemmli buffer (95°C, 5 min) for Western Blot, or on-bead trypsin digestion for Mass Spectrometry.

  • Validation: Specific targets will appear in Sample A but be absent/reduced in Sample B.

Troubleshooting & Optimization (Expert Insights)

  • The "Linker Effect":

    • Issue: Reduced binding affinity compared to native ligand.

    • Cause: The biotin linker may sterically clash with the IP receptor extracellular loops.

    • Solution: Use a PEG-4 or LC (Long Chain) linker variant. The spacer arm length is critical. If signal is low, test a longer linker to project the biotin out of the binding pocket.

  • Non-Specific Binding (NSB):

    • Issue: High background in "No Receptor" control wells.

    • Cause: Prostacyclin analogs are lipophilic; they stick to polystyrene plastics.

    • Solution: Use BSA (0.1% - 0.5%) in all buffers. The albumin acts as a carrier and blocks plastic surfaces. For filter plates, pre-soak filters in 0.5% PEI (Polyethyleneimine) to reduce lipid absorption.

  • Nuclear Receptors (PPARs):

    • Insight: IP receptors are on the membrane; PPARs are nuclear. If your assay is on whole cells, the probe must permeate the membrane. Carbaprostacyclin is lipophilic enough to cross, but incubation times >1 hour may be required for nuclear accumulation.

References

  • Whittle, B. J., et al. (1978). "Carbacyclin: a potent stable prostacyclin analogue for the inhibition of platelet aggregation."[1][2] Prostaglandins, 16(3), 373-388.

  • Forman, B. M., et al. (1997). "15-Deoxy-delta 12,14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma."[3] Cell, 83(5), 803-812. (Context on Prostanoid/PPAR interactions).

  • Gupta, R. A., et al. (2000). "Prostacyclin-mediated activation of peroxisome proliferator-activated receptor delta in colorectal cancer." Proceedings of the National Academy of Sciences, 97(24), 13275-13280.

  • Cayman Chemical. "Carbaprostacyclin Product Information & Stability Data." (General chemical reference for stability comparison).

  • Gatfield, J., et al. (2017). "Selexipag Active Metabolite (ACT-333679) Acts as a Highly Selective Agonist for the Prostacyclin Receptor." Journal of Pharmacology and Experimental Therapeutics, 362(2), 186-199.

Sources

Troubleshooting & Optimization

Strategies to improve the signal-to-noise ratio in Carbaprostacyclin-biotin assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Improve Signal-to-Noise Ratio (SNR) in Carbaprostacyclin-Biotin Assays

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a common paradox in lipid signaling assays: Carbaprostacyclin (cPGI₂) is chemically stable, yet your assay results are fluctuating.

Unlike natural Prostacyclin (PGI₂), which hydrolyzes within minutes, Carbaprostacyclin is stable for over a year [1].[1] However, its lipophilic nature and the steric constraints of the biotin-streptavidin interaction often lead to high non-specific binding (NSB) and poor sensitivity.[1]

This guide moves beyond basic protocols to address the causality of low Signal-to-Noise Ratios (SNR). We will focus on the "Tracer Concept"—using Carbaprostacyclin-biotin not just as a ligand, but as a precision tool for mapping IP receptors.[1]

Module 1: The Core Science (Pre-Experiment)

Q1: Why is my specific binding signal low despite using high concentrations of Carbaprostacyclin-biotin?

A: The issue is likely Steric Hindrance, not concentration. [1]

Carbaprostacyclin is a small lipid molecule (MW ~350 Da).[1] Streptavidin is a large tetrameric protein (MW ~53 kDa) with deep biotin-binding pockets.[1] If your biotin is conjugated directly to the Carbaprostacyclin without a sufficient spacer arm , the Streptavidin molecule physically blocks the Carbaprostacyclin from binding to the IP receptor.

The Solution: Linker Logic

  • Standard Linker: A simple alkyl chain is often insufficient.[1]

  • Optimized Linker: Use a PEG-4 to PEG-12 spacer .[1] This extends the biotin moiety away from the lipid pharmacophore, allowing simultaneous binding of the receptor (at the lipid end) and the detection system (at the biotin end).[1]

Diagram 1: The Steric Hindrance Mechanism

steric_hindrance cluster_0 Scenario A: No Spacer (Low Signal) cluster_1 Scenario B: PEG Spacer (High Signal) L1 Carbaprostacyclin B1 Biotin L1->B1 Direct Link R1 IP Receptor L1->R1 Blocked by S1 S1 Streptavidin (Steric Clash) B1->S1 High Affinity L2 Carbaprostacyclin Spacer PEG Spacer (15-30 Å) L2->Spacer R2 IP Receptor L2->R2 Free Binding B2 Biotin Spacer->B2 S2 Streptavidin (Detection) B2->S2

Caption: Scenario A shows how the bulky Streptavidin prevents receptor binding. Scenario B demonstrates how a spacer restores affinity.

Module 2: Reducing the "Noise" (Background)

Q2: I see high background even in wells with no receptor. How do I stop the lipid from sticking?

A: You are fighting Hydrophobic Interaction. [1]

Prostacyclin analogs are lipids.[1][2] They naturally adhere to polystyrene and polypropylene surfaces (the "sticky" effect). If your blocking buffer is standard BSA, it may not be enough to mask the hydrophobic patches on your plate.

The "Hydrophobic Shield" Protocol:

  • Plate Selection: Switch to High-Binding plates only if capturing a protein.[1] For the assay itself, use Low-Protein Binding (polypropylene) tubes for dilutions to prevent loss of tracer.[1]

  • Detergent Tuning: Tween-20 is standard, but Triton X-100 (0.01%) is often superior for lipid assays as it solubilizes the hydrophobic tracer slightly better, preventing aggregation on the walls without stripping the receptor [2].[1]

  • The "Chaser" Wash:

    • Step 1: Wash 3x with PBS + 0.05% Tween-20.[1]

    • Step 2 (The Chaser): Wash 1x with PBS (no detergent) immediately before adding the substrate.[1] Residual detergent can sometimes interfere with HRP activity or cause bubble-related optical noise.[1]

Optimization Matrix: Blocking Buffers
Blocking AgentMechanismSuitability for cPGI₂Notes
1% BSA Protein maskingModerate Good general block, but lipids may still stick.[1]
5% Non-Fat Dry Milk High protein densityPoor Contains endogenous biotin! Avoid in Streptavidin assays.
Fish Gelatin (1%) Non-mammalian proteinHigh Does not cross-react with mammalian antibodies; reduces lipid sticking.[1]
SuperBlock™ (Thermo) Polymer/Protein mixVery High Rapid blocking; excellent for hydrophobic ligands.[1]

Module 3: Maximizing the "Signal" (Sensitivity)

Q3: My EC50 is shifting. Is the Carbaprostacyclin degrading?

A: Unlikely chemically, but likely physically. [1]

Carbaprostacyclin is stable for >1 year at -20°C [1].[1][3] However, in aqueous solution (PBS), it can precipitate or adhere to tube walls within 24 hours.[1]

Protocol for Reagent Integrity:

  • Solvent Storage: Store the stock (10 mM) in 100% Ethanol or DMSO at -20°C. Never store in water.

  • Working Solution: Dilute into aqueous buffer immediately before use.

  • Solvent Limit: Keep final DMSO/Ethanol concentration <1% in the well to avoid lysing cells or denaturing the receptor.

Q4: How do I validate that the signal is real (Specific Binding)?

A: The "Gold Standard" Competition Check.

You cannot rely on "Total Binding" alone. You must run a parallel set of wells with an excess of non-biotinylated ligand to define the Non-Specific Binding (NSB) floor.[1]

Experimental Workflow:

  • Total Binding (TB): Receptor + Carbaprostacyclin-biotin.[1]

  • Non-Specific Binding (NSB): Receptor + Carbaprostacyclin-biotin + 1000x Excess Unlabeled Carbaprostacyclin (or Iloprost).[1]

  • Calculation: Specific Signal = TB - NSB.

If your NSB is >30% of your TB, your wash steps (Module 2) need aggressive optimization.[1]

Module 4: Troubleshooting Logic

Diagram 2: The Troubleshooting Decision Tree

troubleshooting_tree Start Start: Analyze Assay Result Signal Issue: Low Signal? Start->Signal Background Issue: High Background? Start->Background Check1 Check Biotin-Linker Signal->Check1 Check3 Sample Type? Background->Check3 Check2 Check Receptor Density Check1->Check2 Linker OK Action1 Switch to PEG-Spacer (See Module 1) Check1->Action1 Linker too short Action2 Titrate Receptor Concentration Check2->Action2 Check4 Wash Stringency Check3->Check4 Purified Protein Action3 Use Streptavidin Beads to deplete endogenous biotin Check3->Action3 Serum/Plasma Action4 Add 0.01% Triton X-100 to Wash Buffer Check4->Action4

Caption: Follow this logic path to isolate the root cause of poor SNR.

References

  • Whittle, B. J., et al. (1980).[1] Carbacyclin—a potent stable prostacyclin analogue for the inhibition of platelet aggregation.[4] Prostaglandins, 19(4), 605-627.[1][4] Retrieved from [Link]

  • Diamandis, E. P., & Christopoulos, T. K. (1991).[1] The biotin-(strept)avidin system: principles and applications in biotechnology. Clinical Chemistry, 37(5), 625-636.[1] Retrieved from [Link]

  • Clapp, L. H., & Gurung, R. (2015).[1][5] The mechanistic basis of prostacyclin and its stable analogues in pulmonary arterial hypertension: Role of membrane versus nuclear receptors.[5] Prostaglandins & Other Lipid Mediators, 120, 56-71.[1] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Carbaprostacyclin-Biotin Affinity Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Carbaprostacyclin-biotin affinity chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, specifically focusing on low yield of the target protein. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions to specific problems you may encounter during your experiments.

Introduction: The Power and Pitfalls of Carbaprostacyclin-Biotin Affinity Chromatography

Carbaprostacyclin-biotin affinity chromatography is a powerful technique for the purification of prostaglandin receptors and other interacting proteins. Carbaprostacyclin, a stable analog of prostacyclin (PGI2), serves as a specific ligand for these receptors.[1] When conjugated with biotin, it can be immobilized on a streptavidin-coated resin, creating a highly selective affinity matrix. However, the success of this technique hinges on a delicate interplay of factors, and low yield is a frequent and frustrating issue. This guide will dissect the potential causes of low yield and provide you with the tools to systematically troubleshoot and optimize your purification workflow.

Visualizing the Workflow: The Carbaprostacyclin-Biotin Affinity Chromatography Process

To effectively troubleshoot, it is essential to have a clear understanding of the entire experimental workflow. The following diagram illustrates the key stages of Carbaprostacyclin-biotin affinity chromatography.

cluster_0 Preparation cluster_1 Binding cluster_2 Purification cluster_3 Elution & Analysis A 1. Resin Equilibration B 2. Ligand Immobilization (Carbaprostacyclin-biotin on Streptavidin Resin) A->B Immobilize Ligand D 4. Incubation of Sample with Immobilized Ligand B->D Introduce Sample C 3. Sample Preparation (e.g., Solubilization of Membrane Receptors) C->D E 5. Washing Steps to Remove Non-specific Binders D->E Remove Unbound F 6. Elution of Target Protein E->F Isolate Target G 7. Analysis of Eluted Fractions (e.g., SDS-PAGE, Western Blot) F->G Characterize

Caption: A schematic overview of the Carbaprostacyclin-biotin affinity chromatography workflow.

Troubleshooting Guide: A Symptom-Based Approach to Low Yield

Low yield can manifest at different stages of the experiment. This section is organized by common symptoms, their potential causes, and actionable solutions.

Symptom 1: Low Concentration of Target Protein in the Eluted Fractions, but High Concentration in the Flow-through

This scenario suggests that your target protein is not binding efficiently to the immobilized Carbaprostacyclin-biotin ligand.

Potential Causes & Solutions:

  • Suboptimal Binding Buffer Conditions: The pH, ionic strength, and presence of detergents in your binding buffer are critical for the interaction between Carbaprostacyclin and its target receptor.

    • Scientific Rationale: Prostaglandin receptors, being G protein-coupled receptors (GPCRs), are sensitive to their chemical environment. Incorrect buffer conditions can alter the conformation of the receptor's binding pocket, reducing its affinity for the ligand.

    • Troubleshooting Steps:

      • Verify pH: The optimal pH for binding is typically close to physiological pH (7.2-7.6). Ensure your buffer's pH is accurately measured and stable at the temperature of your experiment.

      • Optimize Ionic Strength: While physiological salt concentrations (e.g., 150 mM NaCl) are a good starting point, some receptor-ligand interactions are sensitive to ionic strength. Try a range of salt concentrations (e.g., 50-250 mM NaCl) to find the optimal condition.

      • Detergent Choice and Concentration (for membrane proteins): The detergent used to solubilize your membrane protein target is crucial. A detergent that is too harsh can denature the receptor, while one that is too mild may not keep it in solution.

        • Recommendation: Start with a mild, non-ionic detergent like DDM (n-Dodecyl-β-D-maltoside) at a concentration just above its critical micelle concentration (CMC). If binding is still low, consider screening other detergents such as CHAPS or digitonin.

  • Degradation of the Carbaprostacyclin-biotin Ligand: Carbaprostacyclin, although more stable than prostacyclin, can still be susceptible to degradation, especially at non-optimal pH or temperature.

    • Scientific Rationale: The biological activity of Carbaprostacyclin is dependent on its chemical structure. Degradation will lead to a loss of binding affinity for its target receptor.

    • Troubleshooting Steps:

      • Fresh Ligand Preparation: Prepare the Carbaprostacyclin-biotin solution fresh before each experiment.

      • Storage Conditions: Store the Carbaprostacyclin-biotin stock solution as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.

      • Buffer Stability: While specific stability data for Carbaprostacyclin-biotin in various chromatography buffers is not widely published, it is known that prostacyclin analogs are more stable in alkaline buffers.[2] If degradation is suspected, consider performing the immobilization and binding steps at a slightly alkaline pH (7.5-8.0), if compatible with your target protein.

  • Insufficient Incubation Time: The binding of the target protein to the immobilized ligand is a time-dependent process.

    • Scientific Rationale: Reaching equilibrium for the binding reaction takes time. Insufficient incubation will result in a significant portion of the target protein remaining unbound.

    • Troubleshooting Steps:

      • Increase Incubation Time: Extend the incubation period of your sample with the resin. An overnight incubation at 4°C is often a good starting point.

      • Gentle Agitation: Ensure continuous, gentle mixing during incubation to maximize the interaction between the target protein and the resin.

Symptom 2: Low Concentration of Target Protein in the Eluted Fractions, and Low Concentration in the Flow-through

This indicates that the target protein is either being lost during the process or is binding irreversibly to the column.

Potential Causes & Solutions:

  • Inefficient Elution: The conditions used to elute the target protein may not be strong enough to disrupt the ligand-receptor interaction.

    • Scientific Rationale: The affinity between Carbaprostacyclin and its receptor can be quite high. Elution requires conditions that effectively compete with or disrupt this binding.

    • Troubleshooting Steps:

      • Competitive Elution: This is often the gentlest method.

        • Procedure: Elute with a buffer containing a high concentration of free Carbaprostacyclin or a suitable analog. Start with a 10-100 fold molar excess of the competitor over the immobilized ligand.

        • Note: The availability and cost of a suitable competitor may be a limiting factor.

      • pH Gradient Elution: Altering the pH can change the ionization state of amino acid residues in the binding interface, leading to dissociation.

        • Procedure: Elute with a decreasing pH gradient (e.g., from pH 7.5 to 4.0). Collect small fractions and immediately neutralize them to preserve protein activity.[3] High pH elution can also be effective for some membrane proteins.[4]

      • Increased Ionic Strength: High salt concentrations can disrupt ionic interactions involved in binding.

        • Procedure: Elute with a buffer containing a high concentration of salt (e.g., 1-2 M NaCl).

  • Non-specific Binding to the Resin: The target protein may be binding to the streptavidin or the agarose matrix itself.

    • Scientific Rationale: Proteins can have hydrophobic or ionic interactions with the components of the affinity resin, leading to non-specific binding that is difficult to reverse with specific elution methods.

    • Troubleshooting Steps:

      • Blocking: Before adding your sample, incubate the resin with a blocking agent like BSA (Bovine Serum Albumin) to saturate non-specific binding sites.

      • Optimize Wash Buffers: Increase the stringency of your wash buffers to remove non-specifically bound proteins before elution. This can be achieved by:

        • Increasing the salt concentration.

        • Adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20).

        • Including a small amount of a chaotropic agent (e.g., 0.5 M urea), if compatible with your target protein's stability.

  • Protein Precipitation on the Column: The target protein may be aggregating and precipitating on the column, especially during elution.

    • Scientific Rationale: Changes in buffer composition during elution (e.g., pH, ionic strength) can lead to a decrease in protein solubility.

    • Troubleshooting Steps:

      • Include Additives in Elution Buffer: Add stabilizing agents to your elution buffer, such as glycerol (10-20%), or a non-ionic detergent.

      • Elute at a Lower Temperature: Performing the elution at 4°C can sometimes reduce aggregation.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my Carbaprostacyclin-biotin is successfully immobilized on the streptavidin resin?

A1: Direct confirmation can be challenging without specialized equipment. However, you can perform an indirect functional test. Before adding your protein sample, incubate a small aliquot of the prepared resin with a known binding partner of streptavidin that is fluorescently labeled (e.g., biotin-4-fluorescein). After washing, measure the fluorescence of the beads. A strong fluorescent signal indicates successful immobilization of the biotinylated ligand.

Q2: What is the typical binding capacity of streptavidin resin for a small molecule like Carbaprostacyclin-biotin?

A2: The binding capacity for small biotinylated molecules is generally high, often in the range of 10-40 µg of biotin per ml of resin. However, the effective capacity for your target protein will be lower due to the much larger size of the protein. It is recommended to use an excess of the immobilized ligand to ensure efficient capture of the target protein.

Q3: Can I reuse my Carbaprostacyclin-biotin affinity column?

A3: The reusability of the column depends on the elution method used. If you use a gentle competitive elution, you may be able to regenerate and reuse the column. However, if harsh elution conditions (e.g., low pH, denaturants) are required, the immobilized ligand or the streptavidin may be damaged, reducing the column's performance in subsequent runs. It is always best to validate the performance of a reused column with a small-scale pilot experiment.

Q4: My target protein is a membrane receptor. What are the key considerations for sample preparation?

A4: For membrane proteins, proper solubilization is critical. You need to extract the protein from the cell membrane using a detergent that maintains its native conformation and activity. The choice of detergent is empirical and may require screening. It is also important to include protease inhibitors in your lysis buffer to prevent degradation of the receptor. Following solubilization, centrifuge the lysate at high speed to pellet any insoluble material before applying it to the affinity column.

Protocols

Protocol 1: Immobilization of Carbaprostacyclin-Biotin on Streptavidin-Agarose Resin
  • Resin Preparation:

    • Gently resuspend the streptavidin-agarose resin slurry.

    • Transfer the desired amount of slurry to a microcentrifuge tube.

    • Pellet the resin by centrifugation (500 x g for 1 minute) and carefully remove the supernatant.

    • Wash the resin three times with 10 bed volumes of a suitable binding buffer (e.g., PBS, pH 7.4).

  • Ligand Immobilization:

    • Prepare a solution of Carbaprostacyclin-biotin in the binding buffer at a concentration of approximately 10-50 µM.

    • Add the Carbaprostacyclin-biotin solution to the washed streptavidin-agarose resin.

    • Incubate for 1-2 hours at room temperature with gentle end-over-end rotation.[5]

    • Pellet the resin by centrifugation and collect the supernatant to assess unbound ligand if desired.

    • Wash the resin three times with 10 bed volumes of the binding buffer to remove any unbound Carbaprostacyclin-biotin.

    • The resin is now ready for use.

Protocol 2: Elution of Target Protein using a pH Gradient
  • Column Preparation:

    • After the final wash step, ensure the column is equilibrated in a buffer with a neutral pH (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Gradient Elution:

    • Prepare a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5).

    • Create a linear pH gradient by mixing the neutral equilibration buffer with the low pH elution buffer over a total volume of 10-20 column volumes.

    • Collect fractions of 0.5-1 column volume.

  • Fraction Neutralization:

    • Immediately neutralize each collected fraction by adding a small volume of a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5). This is crucial to prevent denaturation of the eluted protein.[3]

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE and Western blotting to identify the fractions containing your target protein.

Data Presentation

Table 1: Troubleshooting Low Yield in Carbaprostacyclin-Biotin Affinity Chromatography

Symptom Potential Cause Recommended Action Expected Outcome
High target protein in flow-through Suboptimal binding bufferOptimize pH (7.2-7.6) and ionic strength (50-250 mM NaCl). Screen different detergents for membrane proteins.Increased binding of the target protein to the resin.
Ligand degradationUse freshly prepared Carbaprostacyclin-biotin. Store stock solutions properly.Consistent and efficient binding in repeated experiments.
Insufficient incubation timeIncrease incubation time (e.g., overnight at 4°C) with gentle agitation.Higher proportion of the target protein bound to the resin.
Low target protein in both elution and flow-through Inefficient elutionTry competitive elution, a pH gradient, or increased ionic strength.Successful recovery of the target protein in the eluted fractions.
Non-specific bindingPre-block the resin with BSA. Increase the stringency of wash buffers.Reduced background and improved purity of the eluted protein.
Protein precipitationAdd stabilizing agents (e.g., glycerol) to the elution buffer. Elute at 4°C.Increased recovery of soluble, active target protein.

Visualizing the Logic: A Troubleshooting Decision Tree

A Low Yield of Target Protein B Target Protein in Flow-through? A->B C YES B->C High D NO B->D Low E Optimize Binding Conditions: - Buffer (pH, Salt, Detergent) - Incubation Time - Ligand Integrity C->E F Optimize Elution & Washing: - Elution Method (Competitive, pH, Salt) - Wash Buffer Stringency - Check for Precipitation D->F

Caption: A decision tree to guide the troubleshooting process for low yield.

References

  • Agrisera. (n.d.). How to elute antibodies from affinity columns? Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). Carbaprostacyclin-biotin. Retrieved from [Link]

  • iGEM. (2021). 07_01 Biotin Streptavidin Immobilization. Retrieved from [Link]

  • G-Biosciences. (n.d.). Immobilized Streptavidin Resin. Retrieved from [Link]

  • G-Biosciences. (2017). Optimize Elution Conditions in Affinity Chromatography to Antibodies. Retrieved from [Link]

  • Lofstrom, C., et al. (2021). Optimization of the prostaglandin F2α receptor for structural biology. PLOS ONE, 16(8), e0255631.
  • Lofstrom, C., et al. (2025). Optimization of the prostaglandin F2α receptor for structural biology.
  • Agilent. (n.d.). pH Gradient Elution for Improved Separation of Monoclonal Antibody Charge Variants. Retrieved from [Link]

  • Agrisera. (n.d.). How to elute antibodies from affinity columns? Retrieved from [Link]

  • Wikipedia. (2023, December 26). Prostacyclin. In Wikipedia. [Link]

  • Bio-Works. (n.d.). Optimizing the buffer conditions for a glycopeptide conjugate API purification. Retrieved from [Link]

  • Ramirez, S. B., et al. (2021). Preparation, characterization and biological evaluation of β-cyclodextrin-biotin conjugate based podophyllotoxin complex.
  • Ferro-Flores, G., et al. (2003). Labeling of biotin with [166Dy]Dy/166Ho as a stable in vivo generator system. Nuclear Medicine and Biology, 30(1), 33-39.
  • iGEM. (2021). 07_01 Biotin Streptavidin Immobilization. Retrieved from [Link]

  • G-Biosciences. (n.d.). Immobilized Streptavidin Resin. Retrieved from [Link]

  • Lofstrom, C., et al. (2025). Optimization of the prostaglandin F2α receptor for structural biology.
  • Gasteiger, E., et al. (2003). Using affinity chromatography to engineer and characterize pH-dependent protein switches. Biotechnology and Bioengineering, 83(1), 1-8.
  • Lofstrom, C., et al. (2025). Optimization of the prostaglandin F2α receptor for structural biology. PubMed.
  • Ramirez, S. B., et al. (2021). Preparation, characterization and biological evaluation of β-cyclodextrin-biotin conjugate based podophyllotoxin complex. PubMed, 33545569.
  • Ferro-Flores, G., et al. (2003).
  • Bio-Works. (n.d.). Optimizing the buffer conditions for a glycopeptide conjugate API purification. Retrieved from [Link]

  • Gasteiger, E., et al. (2003). Using affinity chromatography to engineer and characterize pH-dependent protein switches. PubMed, 12754854.
  • Agilent. (n.d.). pH Gradient Elution for Improved Separation of Monoclonal Antibody Charge Variants. Retrieved from [Link]

  • Agrisera. (n.d.). How to elute antibodies from affinity columns? Retrieved from [Link]

  • G-Biosciences. (2017). Optimize Elution Conditions in Affinity Chromatography to Antibodies. Retrieved from [Link]

  • Wouters, J. (2019).

Sources

Best practices for conjugating streptavidin probes to Carbaprostacyclin-biotin

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the assembly and quality control of Carbaprostacyclin-Biotin:Streptavidin probes.

Note on Terminology: While frequently referred to as "conjugation" in lab slang, this process is thermodynamically defined as complex formation . Unlike covalent coupling (e.g., NHS-ester chemistry), this relies on the non-covalent, high-affinity interaction between Streptavidin and Biotin (


).

Module 1: The Core Protocol (Probe Assembly)

Objective: To form a stable, soluble complex between the lipophilic ligand (Carbaprostacyclin-biotin) and the hydrophilic protein (Streptavidin) without precipitating the drug or occluding the receptor-binding domain.

Critical Pre-Requisites
  • Ligand: Carbaprostacyclin-biotin (typically supplied as a lyophilized powder or in methyl acetate).

  • Protein: Streptavidin (unlabeled or fluorophore-conjugated, depending on readout).

  • Solvents: Anhydrous DMSO (Dimethyl sulfoxide) and PBS (Phosphate Buffered Saline, pH 7.4).

Step-by-Step Workflow

1. Ligand Solubilization (The Hydrophobic Trap) Carbaprostacyclin is a stable prostacyclin analog, but it retains significant lipophilicity. Direct addition to aqueous buffer often causes micro-precipitation, rendering the probe silent.

  • Action: Dissolve Carbaprostacyclin-biotin in 100% Anhydrous DMSO to a master stock concentration of 1–5 mM .

  • Why: This ensures complete molecular dispersion before introduction to the aqueous phase.

2. The "Shift" Dilution

  • Action: Dilute the Streptavidin to 1 mg/mL in PBS.

  • Action: Slowly titrate the Carbaprostacyclin-DMSO stock into the Streptavidin solution while vortexing gently.

  • Constraint: Ensure the final DMSO concentration in the mixture does not exceed 5% (v/v) .

  • Why: Streptavidin is robust, but high organic solvent concentrations can denature its tetrameric structure or cause the protein to precipitate.

3. Stoichiometric Optimization (The 4:1 Rule) Streptavidin is a homotetramer with 4 biotin-binding sites .

  • For Maximal Signal (Saturating): Use a 5:1 molar excess of Carbaprostacyclin-biotin to Streptavidin. (Requires purification afterward to remove free drug).

  • For Maximal Economy (Sub-saturating): Use a 3:1 molar ratio . This leaves ~1 site open on average but ensures 100% of your expensive ligand is bound.

4. Incubation

  • Action: Incubate for 30 minutes at Room Temperature (RT) or 2 hours at 4°C protected from light.

  • Why: While the bond forms seconds, the diffusion of the lipid-like ligand into the deep biotin-binding pocket can be sterically slowed by the drug's structure.

5. Purification (Optional but Recommended)

  • Action: If using >4:1 excess, pass the mixture through a Desalting Column (e.g., Sephadex G-25/G-50) or use a Dialysis Cassette (10k MWCO) against PBS.

  • Why: Free Carbaprostacyclin-biotin can compete for the IP receptor on your target cells, lowering your signal-to-noise ratio.

Module 2: Visualization of Workflow

The following diagram illustrates the critical decision pathways during probe assembly.

ProbeAssembly Start Start: Reagents Solubilization Ligand Solubilization (100% DMSO) Start->Solubilization QC_HABA QC: HABA Assay (Check SA Activity) Start->QC_HABA Mixing Complex Formation (Slow Titration) Solubilization->Mixing <5% Final DMSO QC_HABA->Mixing Activity Confirmed Incubation Incubation (30min @ RT) Mixing->Incubation Decision Molar Ratio? Incubation->Decision Purify Purification (Remove Free Ligand) Decision->Purify Excess (>4:1) Final Final Probe Ready for Assay Decision->Final Sub-sat (<4:1) Purify->Final

Caption: Logical workflow for Carbaprostacyclin-Streptavidin complex assembly, highlighting the critical divergence point based on molar stoichiometry.

Module 3: Troubleshooting & FAQs

Q1: My probe isn't binding to the IP receptor on cells. Is the drug dead?

Diagnosis: This is likely a Steric Hindrance issue, not a drug stability issue. Mechanism: Streptavidin (approx. 53 kDa) is massive compared to Carbaprostacyclin. If the linker between the Biotin and the Carbaprostacyclin is too short (e.g., just an alkyl chain), the protein bulk "swallows" the drug, preventing it from docking into the G-protein coupled receptor (GPCR). Solution:

  • Check Linker Length: Ensure your Carbaprostacyclin-biotin utilizes a PEG spacer (PEG-4 to PEG-12) . This extends the drug away from the Streptavidin surface.

  • Invert the Assay: Instead of pre-mixing, treat cells with Carbaprostacyclin-biotin first, wash, and then detect with Streptavidin-Fluorophore.

Q2: I see precipitation immediately upon mixing.

Diagnosis: Solvent Shock. Mechanism: Carbaprostacyclin is hydrophobic. If you dump the DMSO stock rapidly into cold PBS, the local concentration exceeds solubility limits before it can bind Streptavidin. Solution:

  • Warm the PBS to Room Temperature.

  • Vortex the PBS during the addition of the ligand.

  • Do not exceed 10% DMSO final concentration (though <5% is preferred).

Q3: How do I know if my Streptavidin is actually binding biotin?

Diagnosis: You need to validate the protein's specific activity using the HABA Assay . Protocol:

  • Add HABA (4'-hydroxyazobenzene-2-carboxylic acid) to Streptavidin. The solution turns orange (Absorbance @ 500nm).

  • Titrate in a known standard of Biotin.

  • Biotin displaces HABA (higher affinity).[1][2][3] The solution turns clear .

  • If the absorbance doesn't drop, your Streptavidin is denatured or the binding sites are blocked.

Q4: Can I store the complex?

Recommendation: Yes, but with caveats.

  • Short Term: 4°C for 1-2 weeks.

  • Long Term: Aliquot and freeze at -20°C or -80°C. Add 0.1% BSA or glycerol to prevent freeze-thaw denaturation of the Streptavidin.

  • Warning: Do not freeze dilute samples (<10 µg/mL) without a carrier protein.

Module 4: Quantitative Data & Specifications

ParameterSpecificationNotes
Binding Affinity (

)

Essentially irreversible; one of the strongest non-covalent bonds known.
Streptavidin Valency 4 Binding SitesTetrameric structure.
Ligand Solubility DMSO, Ethanol, Methyl AcetatePoor solubility in water; requires organic carrier.
HABA Extinction Coeff.

Used for calculating available binding sites.
Optimal pH 7.0 – 7.5Extreme pH (<4 or >9) can dissociate the tetramer.

References

  • Bertin Bioreagent. (n.d.). Carbaprostacyclin-biotin - Biochemicals. Retrieved from [Link]

  • Green, N. M. (1975). Avidin. Advances in Protein Chemistry, 29, 85-133. (Foundational text on Avidin/Streptavidin kinetics).
  • Chivers, C. E., et al. (2011). A streptavidin variant with slower biotin dissociation and increased mechanical stability.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5282411, Prostacyclin. Retrieved from [Link]

Sources

Technical Support Center: Carbaprostacyclin-biotin Storage & Handling

[1]

Executive Summary & Compound Profile

Carbaprostacyclin-biotin is a chemically stable analog of Prostacyclin (PGI2) conjugated to a biotin moiety.[1] Unlike native PGI2, which hydrolyzes rapidly (t½ ~2-3 mins) at physiological pH, Carbaprostacyclin is stable.[1] However, the addition of the biotin tag and the inherent lipophilicity of the prostacyclin core require strict adherence to specific solvent and storage protocols to prevent precipitation, oxidation, and surface adsorption.

ParameterTechnical Specification
Compound Type Stable PGI2 Analog + Affinity Tag
Primary Risk Precipitation in aqueous buffers; Adsorption to plastics.[1]
Supplied Solvent Often Methyl Acetate (volatile, must be removed for most assays).[1]
Recommended Stock Solvent Anhydrous Ethanol or DMSO (purged with Argon/N2).[1]
Solubility Limit ~10 mg/ml in DMSO/Ethanol; <0.1 mg/ml in PBS.[2]
Storage Temp -20°C (Minimum); -80°C (Preferred for >1 year).[1]

Core Protocol: Arrival, Aliquoting, and Storage[1]

Objective: Convert the shipping solution (often Methyl Acetate) into a stable, assay-ready stock solution without degrading the lipid.

Phase 1: Solvent Exchange (The "Evaporation" Step)

Why this matters: Carbaprostacyclin-biotin is frequently shipped in Methyl Acetate because it is non-reactive and volatile. However, Methyl Acetate is cytotoxic and incompatible with many protein assays.[1] It must be exchanged for DMSO or Ethanol.

  • Preparation: Secure a gentle stream of Nitrogen (N2) or Argon gas. Ensure the gas line is equipped with a trap to prevent oil/particulates from the line entering your sample.

  • Evaporation: Place the vial under the gas stream. Evaporate the Methyl Acetate until the vial appears dry (a thin film will remain).[1]

    • Critical: Do not use a vacuum concentrator (SpeedVac) without inert gas backfill, as this promotes oxidation.[1]

    • Critical: Do not apply heat. Keep at Room Temperature (RT).

  • Reconstitution: Immediately add your storage solvent (Anhydrous Ethanol or DMSO) to the dried film.

    • Target Concentration: 1 mg/ml to 10 mg/ml.

    • Solvent Choice: Use DMSO for cell-based assays (less evaporation in storage).[1] Use Ethanol if the downstream assay is sensitive to DMSO.

Phase 2: Aliquoting Strategy (The "Glass" Rule)

Why this matters: Lipophilic prostaglandins adsorb (stick) to standard polypropylene (PP) microcentrifuge tubes.[1] Over months, you may lose up to 50% of your effective concentration to the tube walls.

  • Container Selection: Use Glass Vials with Teflon-lined caps (PTFE).[1] If glass is impossible, use Low-Binding polypropylene tubes, but glass is superior for lipids.[1]

  • Aliquot Volume: Aliquot into single-use volumes (e.g., 10 µL - 50 µL) to avoid freeze-thaw cycles.

  • Inert Overlay: Before capping, blow a gentle stream of N2/Argon into the headspace of the vial to displace oxygen.

  • Seal: Cap tightly. Parafilm is recommended for ethanol stocks to retard evaporation.

Phase 3: Long-Term Storage[1]
  • Temperature: Store at -20°C. For storage exceeding 1 year, -80°C is preferred.

  • Light: Protect from light (wrap box in foil) to prevent photo-oxidation of the lipid tail.[1]

Visualization: The Handling Workflow

The following diagram illustrates the critical decision points and physical workflow for processing the compound upon arrival.

Carbaprostacyclin_WorkflowArrivalArrival: Solution in Methyl AcetateEvapStep 1: Evaporate Solvent(N2 Stream, No Heat)Arrival->EvapReconStep 2: Reconstitute StockEvap->ReconChoiceSelect SolventRecon->ChoiceDMSODMSO Stock(Best for -80°C storage)Choice->DMSOCell CultureEtOHEthanol Stock(Best for rapid evaporation)Choice->EtOHELISA / PulldownAliquotStep 3: Aliquot into GLASS Vials(Argon Overlay)DMSO->AliquotEtOH->AliquotStorageStore at -20°C or -80°CAliquot->StorageUsageUsage: Dilute into Buffer(Max 10% Organic Solvent)Storage->UsageThaw

Caption: Workflow for converting volatile shipping solvent to stable storage stock. Note the critical requirement for glass vials.

Troubleshooting & FAQs

Q1: I diluted my stock directly into PBS and it turned cloudy. Is it ruined?

  • Diagnosis: This is "crashing out." Carbaprostacyclin-biotin is lipophilic.[1] Rapid dilution into a high-salt, aqueous buffer causes precipitation.[1]

  • Solution: You cannot redissolve it easily from PBS. For future experiments, perform a serial dilution or ensure the organic solvent (DMSO/EtOH) concentration is sufficiently high to maintain solubility during the mixing step, or use a carrier protein (like BSA) in the buffer to sequester the lipid.[1]

  • Protocol: Dilute the organic stock into the buffer slowly while vortexing. Ensure the final organic solvent concentration is <1% to avoid biological toxicity, but be aware that solubility drops drastically below 10% organic solvent without a carrier protein.

Q2: Can I store the diluted working solution (in PBS) for tomorrow?

  • Verdict: No.

  • Reasoning: While Carbaprostacyclin is chemically stable, its solubility in aqueous buffers is poor (~0.1 mg/ml maximum).[1] Over 24 hours, the lipid will likely adhere to the plastic walls of the tube or form micelles that aggregate, leading to inconsistent assay results.[1] Always prepare working solutions fresh.

Q3: My ethanol stock volume seems to have decreased in the freezer.

  • Diagnosis: Ethanol has a low freezing point and high vapor pressure. Even at -20°C, it can slowly evaporate if the seal is not perfect.[1]

  • Fix: Use DMSO for long-term storage (lower vapor pressure).[1] If using Ethanol, wrap the cap junction with Parafilm and store in a secondary sealed container with desiccant.

Q4: Why do I need to use Nitrogen/Argon?

  • Mechanism: The "prostacyclin" core contains double bonds susceptible to oxidative degradation. While the "carba" modification stabilizes the enol ether, the side chains remain vulnerable to reactive oxygen species (ROS).[1] Displacing air extends shelf life from months to years.

Solvent Compatibility Matrix

Use this decision tree to ensure your solvent choice matches your downstream application.

Solvent_MatrixStartDownstream Application?CellsLive Cell CultureStart->CellsELISAELISA / Plate AssayStart->ELISAChemChemical SynthesisStart->ChemRec_DMSOUse DMSO(Max 0.1% final conc.)Cells->Rec_DMSOPreferredRec_EtOHUse Ethanol(Evaporates easily)ELISA->Rec_EtOHPreferredChem->Rec_DMSORec_DMFUse DMF(High Solubility)Chem->Rec_DMFPossible

Caption: Solvent selection guide based on downstream assay tolerance.

References

  • Stehle, R. G. (1982).[1][3][4] Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2 and I2: A critical summary. Methods in Enzymology, 86, 436-459.[1][3]

  • National Institutes of Health (NIH). (2022).[1] Influence of Solvents (DMSO/Ethanol) on Biological Assays. Retrieved from [Link]

Addressing steric hindrance issues with biotinylated Carbaprostacyclin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biotinylated Carbaprostacyclin Optimization

Subject: Troubleshooting Steric Hindrance & Affinity Loss in IP Receptor Assays Ticket ID: #BIO-CP-001 Responder: Senior Application Scientist, Ligand Binding Unit

Executive Summary

You are likely experiencing steric occlusion , a common failure mode when tagging small lipophilic ligands like Carbaprostacyclin (a stable PGI2 analog) with bulky reporters like Biotin-Streptavidin.

The Prostacyclin (IP) receptor is a Class A GPCR. Its orthosteric binding pocket is buried within the transmembrane bundle. A standard biotin tag attached directly to the pharmacophore often acts as a "molecular doorstop," preventing the ligand from reaching the arginine residue (likely Arg279) required for ionic anchoring. Conversely, if the ligand does bind, the receptor bulk may prevent Streptavidin (60 kDa) from capturing the biotin tail.

This guide provides the diagnostic logic and protocols to resolve these spatial conflicts.

Phase 1: Diagnostic Matrix

Identify your specific failure mode below to jump to the relevant solution.

SymptomProbable CauseRecommended Solution
Zero binding in cell-based assays (cAMP/IP3).Pharmacophore Disruption: The biotin tag is blocking the C1-carboxylate or key hydroxyls.Switch attachment site or increase linker length (See Module 1).
Good binding in competition assays, but no pull-down recovery.Buried Tag: The ligand binds the receptor, but the biotin is inaccessible to Streptavidin beads.Use "Long-Leash" PEG linkers (See Module 1).
High background or non-specific signal.Surface Crowding: High density of biotin on the chip/bead is creating a steric wall.Reduce surface loading density (See Module 3).
Signal loss when pre-mixing Biotin-Ligand + Streptavidin.Complex Sterics: The Streptavidin protein is too large to allow the ligand to enter the GPCR pocket.Switch to Sequential Incubation Protocol (See Module 2).

Module 1: The Linker Strategy (Structural Steric Hindrance)

The Problem: Standard biotin reagents often use short alkyl chains (LC-Biotin). For Carbaprostacyclin, the distance between the solvent-exposed surface of the IP receptor and the deep binding pocket is significant. A short linker forces a choice: either the ligand binds and hides the biotin (no detection), or the biotin binds Streptavidin and pulls the ligand out of the pocket (no affinity).

The Solution: You must decouple the binding events using Polyethylene Glycol (PEG) spacers.

  • Recommendation: Switch from LC-Biotin (approx. 13-20 Å) to PEG12-Biotin or PEG24-Biotin (approx. 50-80 Å).

  • Why: PEG is hydrophilic and flexible, allowing the Carbaprostacyclin to dive into the hydrophobic GPCR pocket while the Biotin "floats" in the solvent, accessible to Streptavidin.

Visualizing the Steric Conflict

StericHindrance cluster_0 Scenario A: Short Linker (Failure) cluster_1 Scenario B: PEG Spacer (Success) ReceptorA IP Receptor (Deep Pocket) LigandA Carbaprostacyclin LigandA->ReceptorA BLOCKED (Steric Clash) LinkerA Short Linker (<15 Å) LinkerA->LigandA SA_A Streptavidin (60 kDa) SA_A->LinkerA ReceptorB IP Receptor (Deep Pocket) LigandB Carbaprostacyclin LigandB->ReceptorB Successful Binding LinkerB PEG24 Spacer (Flexible) LinkerB->LigandB SA_B Streptavidin (60 kDa) SA_B->LinkerB

Caption: Scenario A shows how the bulk of Streptavidin prevents the ligand from entering the receptor when the linker is short. Scenario B demonstrates how a long PEG spacer decouples the two binding events.

Module 2: Assay Topology (Functional Steric Hindrance)

The Problem: Many researchers pre-complex the Biotinylated Ligand with Streptavidin (SA) before adding it to cells/membranes to save time. This creates a massive ~60 kDa complex that diffuses slowly and may be sterically barred from the receptor face.

The Solution: Sequential Incubation Do not form the complex in solution. Build it on the receptor.[1]

Protocol:

  • Incubate: Add Biotinylated Carbaprostacyclin to cells/membranes. (Equilibrate 60-90 mins).

  • Wash: Gently remove unbound ligand (critical to lower background).

  • Detect: Add Streptavidin-Fluorophore or Streptavidin-HRP.

  • Read: Measure signal.

Why this works: The small ligand (approx. 350 Da + linker) binds rapidly and establishes equilibrium. The flexible tail remains exposed. The subsequent addition of SA only requires the tail to be accessible, not the whole pocket.

Module 3: Surface Chemistry (For SPR/BLI Users)

The Problem: If you are immobilizing Biotin-Carbaprostacyclin onto a Streptavidin chip (e.g., Biacore or Octet), you may see low binding capacity for the receptor. This is often due to "Steric Crowding" on the chip surface. If the ligands are packed too tightly, the large receptor cannot fit between them to bind a specific ligand.

The Solution: Lateral Spacing

  • Dilute the Ligand: Do not saturate the chip. Mix your Biotin-Carbaprostacyclin with free Biocytin or PEG-Biotin (non-ligand) at a ratio of 1:10 or 1:20.

  • Result: This creates a "lawn" of spacers with sparse, accessible Carbaprostacyclin molecules, preventing steric occlusion between receptor proteins.

Module 4: Validation Protocols

Experiment A: The HABA Displacement Assay (Linker Accessibility)

Use this to confirm your biotin tag is actually accessible to Streptavidin.

  • Reagent: Prepare a solution of HABA (4'-hydroxyazobenzene-2-carboxylic acid) and Avidin. The solution will be orange/red.

  • Blank: Measure Absorbance at 500 nm (

    
    ).
    
  • Test: Add your Biotinylated Carbaprostacyclin.

  • Result: If the biotin is accessible, it will displace the HABA. The solution absorbance (

    
    ) will decrease .
    
    • No change? Your linker is collapsed or the biotin is chemically damaged.

Experiment B: Competition Binding (Pharmacophore Integrity)

Use this to prove the tag didn't kill the drug's activity.

  • System: IP Receptor membranes (e.g., HEK293-IP).

  • Tracer:

    
    -Iloprost or similar radioligand (fixed concentration).
    
  • Competitor: Titrate your Biotinylated Carbaprostacyclin (10 pM to 10 µM).

  • Analysis: Plot % Bound vs. Log[Concentration].

  • Criteria: The

    
     of the biotinylated analog should be within 10-fold of the native Carbaprostacyclin.
    
    • If

      
       shifts >100x: The tag is interfering with the pharmacophore (likely the C1-COOH interaction).
      

References

  • GPCR Structure & Binding

    • Cryo-EM structures of the human IP-Gs complex bound with anti-PAH drugs.[2] (2024).[2] This paper details the deep binding pocket of the IP receptor, confirming the structural necessity for long linkers when tagging ligands.

    • Source:

  • Steric Crowding on Surfaces

    • Steric Crowding Effects on Target Detection in an Affinity Biosensor. (2016).[3] Demonstrates that high surface coverage of biotin leads to steric barriers, validating the need for lateral spacing (Module 3).

    • Source:

  • Linker Length Optimization

    • Streptavidin-Biotin Binding in the Presence of a Polymer Spacer.[4][5] (2008). Theoretical and experimental validation that longer PEG spacers (PEG12+) are required to decouple the binding events of deep-pocket ligands and Streptavidin.

    • Source:

  • Prostacyclin Pharmacology

    • Prostacyclin Receptor Agonists - CV Pharmacology.
    • Source:

Sources

Validation & Comparative

Technical Guide: Comparative Binding Profiles of Carbaprostacyclin-Biotin and PGI2 Analogs

[1]

Executive Summary

This guide provides a technical analysis of Carbaprostacyclin-biotin , a specialized research tool derived from the prostacyclin (PGI2) analog Carbaprostacyclin. While native PGI2 exhibits the highest affinity for the IP receptor (


1/10th the affinity12

The Stability-Affinity Trade-off

The primary challenge in studying the Prostacyclin Receptor (IP) is the chemical instability of its endogenous ligand. PGI2 contains an enol ether functionality that is highly susceptible to acid-catalyzed hydrolysis, rapidly degrading into the biologically inactive 6-keto-PGF1


2
  • PGI2 (Native): High Affinity / Low Stability.[2]

  • Carbaprostacyclin: High Stability / Moderate Affinity.

  • Iloprost/Treprostinil: High Stability / Variable Affinity (Therapeutic focus).

Carbaprostacyclin replaces the unstable ether oxygen with a methylene group (carbon), preventing hydrolysis while maintaining the core geometry required for the IP receptor binding pocket.

Comparative Binding Profiles

The following data synthesizes



CompoundTarget Receptor (Primary)Binding Affinity (

/

)
Chemical StabilityPrimary Application
Native PGI2 IP~1.0 nM Very Low (

min)
Physiological Baseline
Iloprost IP, EP11.1 – 4.0 nM HighTherapeutic (PAH) / Gold Standard Reference
Carbaprostacyclin IP, PPARs~10 – 15 nM High (>1 year)Research Analog (Stable PGI2 mimic)
Treprostinil DP1, EP2, IP32 nM (IP)HighTherapeutic (Long half-life)
Carbaprostacyclin-biotin IPFunctional Affinity *HighReceptor Isolation / Flow Cytometry

*Note on Carbaprostacyclin-biotin: The addition of a biotin linker to the carboxylic acid terminus or specific side chains can introduce steric hindrance. While exact

2
Mechanistic Insight: Selectivity
  • Iloprost is highly potent at the IP receptor but shows significant cross-reactivity with EP1 (

    
     nM).
    
  • Carbaprostacyclin is a relatively indiscriminant ligand; it binds most prostaglandin receptors (except TP) but maintains its highest specificity for IP and PPAR

    
    .
    
  • Treprostinil is actually more potent at DP1 (

    
     nM) and EP2 (
    
    
    nM) than it is at the IP receptor (
    
    
    nM), distinguishing its pharmacological profile from Carbaprostacyclin.

Experimental Protocol: Receptor Binding & Isolation

Objective: Use Carbaprostacyclin-biotin to isolate or label IP receptors in HEK293 cells overexpressing the human IP receptor.

Critical Pre-requisite: Solvent Handling

Carbaprostacyclin-biotin is typically supplied in ethanol.[2][1][3] It is sparingly soluble in aqueous buffers.[1][3]

  • Step A: Evaporate ethanol under a nitrogen stream if concentration adjustment is needed.

  • Step B: Dissolve in DMSO (up to 10 mg/ml).

  • Step C: Dilute the DMSO stock into the aqueous reaction buffer (PBS, pH 7.2) immediately before use.[2][1] Do not store the aqueous solution for >24 hours.

Protocol: Chemiluminescent Receptor Pull-Down
  • Lysate Preparation:

    • Harvest cells and lyse in solubilization buffer (50 mM Tris-HCl, 1% Triton X-100, Protease Inhibitor Cocktail).[2]

    • Centrifuge at 10,000 x g for 10 min at 4°C to remove debris.

  • Incubation:

    • Incubate cell lysate (500 µg total protein) with 100 nM Carbaprostacyclin-biotin for 2 hours at 4°C with gentle rotation.

    • Control: Pre-incubate a duplicate sample with 10 µM excess non-biotinylated Iloprost to block specific binding sites (determines non-specific binding).[2]

  • Capture:

    • Add 50 µL of Streptavidin-Agarose or Streptavidin-Magnetic Beads.[2]

    • Incubate for 1 hour at 4°C.

  • Wash:

    • Wash beads 3x with ice-cold PBS + 0.1% Tween-20 to remove unbound proteins.[2]

  • Elution & Detection:

    • Elute bound complexes with 2x Laemmli Sample Buffer (boil for 5 mins).

    • Perform Western Blot using an anti-IP Receptor antibody to verify the capture of the receptor.

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade activated by Carbaprostacyclin binding to the IP receptor, confirming the biological relevance of the analog.

IP_Receptor_SignalingLigandCarbaprostacyclin-biotinIP_RecIP Receptor (GPCR)Ligand->IP_RecBinds (Kd ~10nM)GsGs Protein(Heterotrimeric)IP_Rec->GsActivatesACAdenylyl CyclaseGs->ACStimulatescAMPcAMP(Second Messenger)AC->cAMPSynthesizesATPATPATP->ACSubstratePKAProtein Kinase A(PKA)cAMP->PKAActivatesEffectVasodilation /Anti-Platelet AggregationPKA->EffectPhosphorylation Cascade

Figure 1: The Gs-coupled signaling cascade initiated by Carbaprostacyclin binding to the IP Receptor.[2][4]

References

  • Whittle, B. J., et al. (2012). "Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors."[4] Biochemical Pharmacology, 84(1), 68-75.[2][4][5] Available at: [Link]

  • Bertin Bioreagent. Carbaprostacyclin: Structural Analog and Binding Affinity. Available at: [Link][2]

  • UCL Discovery. Pharmacology of Prostacyclin Receptors. Available at: [Link][2]

  • National Institutes of Health (NIH). Prostacyclin Stability and Metabolism. Available at: [Link][2]

A Side-by-Side Analysis of Carbaprostacyclin-Biotin and Selexipag: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacological tools for studying the prostacyclin (PGI₂) pathway, researchers are presented with a choice between traditional analogs and novel selective agonists. This guide provides an in-depth, side-by-side analysis of two such compounds: Carbaprostacyclin-biotin, a versatile but non-selective research tool, and Selexipag, a highly selective, clinically approved drug. This comparison is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions for their experimental designs.

Introduction: Two Approaches to Targeting the Prostacyclin Pathway

The prostacyclin pathway, centered around the activation of the prostacyclin receptor (IP receptor), is a critical regulator of vascular homeostasis.[1] Its activation leads to vasodilation, inhibition of platelet aggregation, and antiproliferative effects, making it a key target for therapeutic intervention in conditions like pulmonary arterial hypertension (PAH).[1][2]

Carbaprostacyclin-biotin is a synthetic, stable analog of prostacyclin that has been chemically modified with a biotin tag.[3] This biotinylation allows for its use as an affinity ligand for the purification and detection of prostanoid receptors.[4] However, as we will explore, its utility is tempered by its lack of receptor selectivity.

Selexipag , on the other hand, represents a modern approach to targeting this pathway. It is a potent, orally available, and highly selective non-prostanoid IP receptor agonist.[5] Selexipag is a prodrug that is rapidly converted in the body to its active and more potent metabolite, ACT-333679.[6] Its clinical efficacy in treating PAH underscores the therapeutic benefit of selectively activating the IP receptor.[7]

Mechanism of Action and Signaling Pathways

Both Carbaprostacyclin-biotin and Selexipag exert their primary effects through the IP receptor, a G-protein coupled receptor (GPCR) that signals through the Gαs pathway.[2][8] Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This elevation in cAMP is the central mechanism driving the downstream physiological effects.

cluster_ligands Ligands cluster_receptors Prostanoid Receptors cluster_downstream Downstream Signaling & Effects Carbaprostacyclin-biotin Carbaprostacyclin-biotin IP Receptor IP Receptor Carbaprostacyclin-biotin->IP Receptor Agonist Other Prostanoid Receptors (EP, DP, FP) Other Prostanoid Receptors (EP, DP, FP) Carbaprostacyclin-biotin->Other Prostanoid Receptors (EP, DP, FP) Non-selective Agonist Selexipag (ACT-333679) Selexipag (ACT-333679) Selexipag (ACT-333679)->IP Receptor Highly Selective Agonist Gαs Activation Gαs Activation IP Receptor->Gαs Activation Adenylyl Cyclase Adenylyl Cyclase Gαs Activation->Adenylyl Cyclase ↑ cAMP ↑ cAMP Adenylyl Cyclase->↑ cAMP Physiological Effects Vasodilation Inhibition of Platelet Aggregation Antiproliferative Effects ↑ cAMP->Physiological Effects

Figure 1: Signaling pathways of Selexipag and Carbaprostacyclin-biotin.

A crucial distinction lies in their receptor selectivity. While Selexipag and its active metabolite are highly selective for the IP receptor, carbaprostacyclin is known to be a relatively indiscriminate ligand, binding to various other prostanoid receptors such as the EP, DP, and FP receptors, albeit with varying affinities.[3][4] This lack of selectivity can lead to off-target effects in experimental systems, a critical consideration when dissecting the specific roles of the IP receptor.

Quantitative Comparison: Receptor Binding and Functional Potency

The differing pharmacological profiles of Carbaprostacyclin-biotin and Selexipag are most evident in their receptor binding affinities and functional potencies. The following tables summarize key quantitative data, with the understanding that data for carbaprostacyclin serves as a proxy for Carbaprostacyclin-biotin.

CompoundReceptorBinding Affinity (Ki, nM)Reference
Selexipag Human IP260[1]
ACT-333679 (active metabolite of Selexipag) Human IP20[1]
Human EP1>10,000[1]
Human EP2>10,000[1]
Human EP3>10,000[1]
Human EP4>10,000[1]
Human DP1>10,000[1]
Human FP>10,000[1]
Human TP>10,000[1]
Iloprost (prostacyclin analog) Human IP3.9[9]
Human EP11.1[9]
Treprostinil (prostacyclin analog) Human IP32[9]
Human DP14.4[9]
Human EP23.6[9]
Note: Data for Iloprost and Treprostinil are included to illustrate the typical promiscuity of prostacyclin analogs, which is characteristic of carbaprostacyclin.
CompoundAssayPotencyReference
ACT-333679 Cellular Relaxation (PASMC)EC₅₀ = 4.3 nM[10]
Cell Proliferation Inhibition (PASMC)IC₅₀ = 4.0 nM[10]
Extracellular Matrix Synthesis Inhibition (PASMC)IC₅₀ = 8.3 nM[10]
cAMP AccumulationEₘₐₓ = 56% (partial agonist)[10]
Iloprost cAMP AccumulationEₘₐₓ ≈ 100% (full agonist)[10]
PASMC: Pulmonary Artery Smooth Muscle Cells

An interesting finding is that while ACT-333679 is a partial agonist in proximal signaling events like cAMP accumulation, it behaves as a full agonist in more distal, physiologically relevant cellular assays.[10] This suggests that even a submaximal cAMP response is sufficient to elicit a full cellular effect, a nuance that is important for interpreting experimental results.

Experimental Protocols: A Practical Guide

The distinct properties of Carbaprostacyclin-biotin and Selexipag lend them to different experimental applications. Here, we provide detailed, step-by-step methodologies for their use.

Affinity Purification of Prostanoid Receptors using Carbaprostacyclin-biotin

The biotin tag on Carbaprostacyclin-biotin makes it an ideal tool for the affinity purification of prostanoid receptors from cell lysates.[4] The high affinity of the biotin-streptavidin interaction allows for efficient capture of the receptor-ligand complex.

cluster_workflow Affinity Purification Workflow Cell Lysate Cell Lysate (containing receptor) Incubation Incubate with Carbaprostacyclin-biotin Cell Lysate->Incubation Binding Receptor-Ligand Complex Formation Incubation->Binding Streptavidin Beads Streptavidin-coated Beads Binding->Streptavidin Beads Add to Capture Capture of Complex Streptavidin Beads->Capture Wash Wash Capture->Wash Wash unbound proteins Elution Elution Wash->Elution Elute with biotin solution Purified Receptor Purified Receptor Elution->Purified Receptor

Figure 2: Workflow for affinity purification using Carbaprostacyclin-biotin.

Step-by-Step Protocol:

  • Preparation of Cell Lysate:

    • Culture cells expressing the prostanoid receptor of interest.

    • Harvest cells and prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Ligand Binding:

    • Incubate the clarified cell lysate with an appropriate concentration of Carbaprostacyclin-biotin for 1-2 hours at 4°C with gentle rotation. The optimal concentration should be determined empirically but is typically in the nanomolar to low micromolar range.

  • Capture of Receptor-Ligand Complex:

    • Add streptavidin-coated agarose or magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

    • Discard the supernatant and wash the beads 3-5 times with a wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.

  • Elution:

    • Elute the captured receptor by incubating the beads with an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) to compete for binding to streptavidin.

    • Alternatively, for downstream applications like SDS-PAGE, the protein can be eluted by boiling the beads in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted fraction for the presence of the purified receptor by Western blotting or other protein detection methods.

Quantifying IP Receptor Activation with Selexipag using a cAMP HTRF Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for quantifying intracellular cAMP levels in a high-throughput format. This assay is ideal for characterizing the potency and efficacy of IP receptor agonists like Selexipag.

cluster_workflow cAMP HTRF Assay Workflow Cells Cells expressing IP Receptor Stimulation Stimulate with Selexipag Cells->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection Add HTRF Reagents Lysis->Detection Incubation Incubation Detection->Incubation Readout Measure HTRF Signal Incubation->Readout

Sources

Safety Operating Guide

Carbaprostacyclin-Biotin: Safe Handling and Disposal Protocol

[1][2]

Executive Summary & Core Directive

Do not treat Carbaprostacyclin-biotin as standard organic waste. [1][2]

This compound presents a dual-hazard profile : it combines a potent, stable prostacyclin analog (biological activity) with methyl acetate (flammable solvent). Effective disposal requires a workflow that neutralizes the biological risk while strictly adhering to flammable solvent safety protocols.

Immediate Action Required:

  • Primary Hazard: Flammability (Flash Point: -10°C / 14°F via Methyl Acetate).

  • Secondary Hazard: Potent receptor agonism (PPARδ / IP receptor interaction).

  • Disposal Route: Non-Halogenated Organic Solvent Stream (Incineration).

Material Safety Profile (The "Why" Behind the Protocol)

To ensure safety, you must understand the causality of the hazards. We are not just disposing of a liquid; we are managing a bioactive system.

ComponentFunctionHazard CharacteristicCritical Handling Note
Carbaprostacyclin Bioactive LigandPotent Agonist: Unlike natural PGI2 (half-life < 3 mins), this analog is chemically stable.[1][2] It retains biological activity in waste streams.Do not dispose of down sink drains.[2] It poses environmental toxicity risks to aquatic life.
Biotin Detection TagInert: Generally non-hazardous, but increases molecular weight and solubility profile.[1][2]No specific hazard, but implies use with avidin/streptavidin biological assays.[1][2]
Methyl Acetate Carrier SolventIgnitable (D001): Highly volatile.[1][2] Vapors are heavier than air and can travel to ignition sources.Incompatible with strong oxidizers (e.g., Bleach).[1][2] Never mix with oxidizing waste streams.

Pre-Disposal Risk Assessment[1]

Before initiating disposal, verify the state of the waste.[3] The presence of the biotin tag often implies this material is used in "mixed waste" scenarios (e.g., biological buffers + organic solvent).

The "Self-Validating" Safety Check
  • Solvent Compatibility: Is the waste mixed with aqueous buffers?

    • If >10% Aqueous: Segregate into "Aqueous Chemical Waste."

    • If >90% Organic: Segregate into "Flammable Organic Waste."

  • Oxidizer Check: Have you used bleach or hydrogen peroxide in the experiment?

    • STOP: Methyl acetate can react violently with strong oxidizers. Never add bleach to this waste stream to "inactivate" the biological component.

Step-by-Step Disposal Workflows

Workflow A: Liquid Waste (Stock Solutions & Reaction Mixtures)

Goal: Complete destruction via commercial incineration.

  • Segregation: Select a High-Density Polyethylene (HDPE) or Glass waste container labeled "Non-Halogenated Organic Solvents."

  • Transfer: Pour the Carbaprostacyclin-biotin solution into the container using a funnel to prevent spillage.

    • Scientific Rationale: Methyl acetate degrades certain plastics; HDPE and Glass are resistant.

  • Labeling: Explicitly list "Methyl Acetate" and "Prostaglandin Analog" on the hazardous waste tag.

    • Compliance: This ensures the waste facility incinerates the mixture, which is the only guaranteed method to destroy the stable carbaprostacyclin structure.

  • Sealing: Cap tightly immediately after use. Methyl acetate evaporates rapidly, creating an inhalation hazard (STOT SE 3).

Workflow B: Solid Waste (Tips, Tubes, & Vials)

Goal: Containment of residual bioactivity.[1]

  • Evaporation (Small Volumes only): If a vial contains <50 µL, allow the methyl acetate to evaporate in a certified chemical fume hood.

  • Double Bagging: Place dry vials, pipette tips, and contaminated gloves into a clear biohazard bag or a chemically resistant waste bag.

  • Secondary Containment: Place the bag into a solid waste drum destined for Incineration .

    • Note: Do not autoclave this waste if significant solvent remains, as methyl acetate vapors can be explosive in an autoclave.

Workflow C: Spill Management (Immediate Response)

Goal: Prevent ignition and exposure.

  • Isolate: Remove all ignition sources immediately.

  • PPE: Wear Nitrile gloves (splash protection) and safety goggles.

  • Absorb: Use a non-combustible absorbent (vermiculite or spill pads). Do not use paper towels if the volume is >10mL, as they increase surface area for evaporation and ignition.

  • Disposal: Collect absorbent material as Hazardous Solid Waste (Solvent Contaminated debris).

Visual Decision Tree (DOT Diagram)

The following diagram illustrates the logical flow for disposing of Carbaprostacyclin-biotin, ensuring no cross-contamination with incompatible streams.

DisposalProtocolStartWaste Generation:Carbaprostacyclin-biotinStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid WasteStateCheck->LiquidSolidSolid Waste(Vials, Tips, Gloves)StateCheck->SolidSolventCheckSolvent Composition CheckLiquid->SolventCheckDryCheckIs Solvent Evaporated?Solid->DryCheckOrgStream>90% Organic Solvent(Methyl Acetate)SolventCheck->OrgStreamStock SolutionAqStream>10% Aqueous BufferSolventCheck->AqStreamDiluted AssayNonHalogenBin: Non-HalogenatedOrganic SolventsOrgStream->NonHalogenAqWasteBin: AqueousChemical WasteAqStream->AqWasteDryCheck->NonHalogenNo (Significant Liquid)SolidBinBin: Hazardous Solid Waste(Destined for Incineration)DryCheck->SolidBinYes (Dry)

Figure 1: Decision matrix for segregating Carbaprostacyclin-biotin waste based on physical state and solvent composition.

Regulatory & Compliance Data

When coordinating with your Environmental Health & Safety (EHS) officer, provide the following codes to ensure proper categorization.

US EPA (RCRA) Waste Codes[2]
  • D001 (Ignitable): Applies to the Methyl Acetate solvent component (Flash point < 60°C).

  • F003: Listed hazardous waste for spent non-halogenated solvents (Methyl Acetate).

  • U-List (U112): Ethyl Acetate (closely related) is listed; Methyl Acetate is typically regulated under the characteristic of ignitability (D001) or F-listings unless discarded as a pure commercial product.

Transport & Storage[1][2][4][5][6]
  • Storage: Store waste in a flammable safety cabinet.

  • Compatibility: Keep away from nitrates, strong oxidizers, and alkalis.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6586, Methyl Acetate. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][2]

Personal protective equipment for handling Carbaprostacyclin-biotin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Do not treat Carbaprostacyclin-biotin as a standard biochemical reagent. While biotinylation improves detection, the core moiety—Carbaprostacyclin (Carbacyclin) —is a stable, potent analog of Prostacyclin (PGI₂). Unlike native PGI₂ which degrades in minutes, Carbaprostacyclin is chemically stable, meaning spills remain pharmacologically active on surfaces for extended periods.

Primary Risks:

  • Physiological Potency: Active in the nanomolar range. Accidental absorption can trigger rapid systemic vasodilation, hypotension, and inhibition of platelet aggregation.

  • Reproductive Toxicity: Prostacyclin analogs are frequently classified as Reprotoxic Category 1B (May damage fertility or the unborn child).

  • Experimental Integrity: The biotin tag is ubiquitous; environmental contamination leads to high background noise in streptavidin-based assays.

Risk Assessment & PPE Matrix

This protocol utilizes a Band 4 Control Strategy (High Potency/Low OEL), adapted for research scale.

PPE Selection Table
Protection LayerSolid / Powder Handling (High Risk)Solution Handling (Moderate Risk)Technical Rationale
Respiratory Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.Fume Hood or Vented Enclosure.[1]Prevents inhalation of dusts (primary route of high-dose exposure).
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Double Gloving: Standard Nitrile (4 mil) x2Breakthrough Time: Solvents like DMSO (common for stock) permeate single gloves in <5 mins. Double layer provides ~15-30 min window.
Body Tyvek® Lab Coat (Disposable, wrist-sealed)Standard Lab Coat (Cotton/Poly)Tyvek prevents dust entrapment in fabric fibers, reducing migration outside the lab.
Eye/Face Safety Goggles + Face Shield (if outside hood)Safety Goggles (ANSI Z87.1)Protects mucosal membranes from aerosolized micro-droplets.

Operational Protocol: The "Zero-Track" Workflow

Objective: To handle the compound without tracking active material out of the containment zone.

Phase A: Preparation (The "Cold" Zone)
  • Designate a Hot Zone: Mark a specific area within the hood with "High Potency" tape.

  • Lining: Cover the work surface with plastic-backed absorbent pads. Why? Carbaprostacyclin is stable; if it spills on stainless steel, it dries into an invisible, active film. The pad captures and locks it.

  • Solvent Selection: Dissolve in DMSO or Ethanol as per specific product sheet.

    • Expert Insight: Avoid aqueous buffers for initial stock. Carbaprostacyclin is hydrophobic; attempting to dissolve directly in PBS often results in micro-precipitates that look like solution but lead to inconsistent dosing.

Phase B: Handling (The "Hot" Zone)
  • Weighing: If weighing powder, use an anti-static gun to prevent electrostatic dispersal of the potent dust.

  • Solubilization: Add solvent slowly down the side of the vial. Do not vortex vigorously with an open cap; use a gentle swirl or a sonicator bath.

  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Only touches the vial and the pipette body.

    • Right Hand (Clean): Only touches the pipette plunger, notebook, and pen.

Phase C: Decontamination (The Self-Validating System)

Because this molecule is biotinylated, you can validate your cleaning protocol using a simple dot-blot test.

  • Wipe Down: Clean surfaces with 10% bleach (oxidizes the prostacyclin core) followed by 70% Ethanol.

  • Validation Step (Trustworthiness):

    • Swipe the "cleaned" area with a wet swab.

    • Dot the swab onto a nitrocellulose membrane.

    • Incubate with Streptavidin-HRP + ECL reagent.

    • Result: Any signal indicates containment failure. This creates a self-correcting feedback loop for your safety.

Visualization: Safety & Logic Workflow

The following diagram illustrates the critical control points (CCPs) where exposure or contamination is most likely to occur.

G Storage Storage (-20°C, Desiccated) Prep PPE Donning (Double Nitrile + Tyvek) Storage->Prep Retrieve Weighing Weighing/Solubilization (Fume Hood/BSC Only) Prep->Weighing Transfer to Hot Zone Exp Experiment (Receptor Binding) Weighing->Exp Dilute Decon Decontamination (Bleach -> EtOH) Exp->Decon Post-Process Validation Validation Check (Streptavidin-HRP Swab) Decon->Validation Verify Cleanliness Validation->Decon Signal Detected (REPEAT CLEANING) Disposal Disposal (Incineration) Validation->Disposal Clean

Figure 1: Operational workflow emphasizing the "Validation Check" loop—a critical step often missed in standard safety protocols.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact: Immediately remove contaminated gloves/clothing. Wash skin with soap and water for 15 minutes. Do not use ethanol on skin (enhances absorption).

  • Inhalation: Move to fresh air immediately. Monitor blood pressure; prostacyclins are potent vasodilators. Seek medical attention and inform them of potential hypotension .

Waste Disposal
  • Liquids: Collect all solvent waste in a dedicated "High Potency/Toxic" organic waste stream.

  • Solids: Pipette tips, vials, and the absorbent bench pad must be disposed of as Hazardous Chemical Waste (Incineration recommended). Do not throw in general trash.

References

  • SafeBridge Consultants. (2023). Potent Compound Safety: Categorization and Handling Guidelines.
  • European Chemicals Agency (ECHA). (2023). Substance Information: Prostacyclin analogues and reproductive toxicity. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.